molecular formula C2N2NiS2 B1234038 Nickel dithiocyanate CAS No. 13689-92-4

Nickel dithiocyanate

Cat. No.: B1234038
CAS No.: 13689-92-4
M. Wt: 174.86 g/mol
InChI Key: ALYMILAYQDOMFU-UHFFFAOYSA-L
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Description

Nickel thiocyanate, with the chemical formula Ni(SCN)₂ and a molecular weight of 174.86 g/mol, is an inorganic compound that appears as a green-brown powder . It is a coordination polymer whose crystal structure consists of two-dimensional sheets held together by van der Waals forces, with each nickel center in an octahedral geometry coordinated by four sulfur atoms and two nitrogen atoms from the thiocyanate ligands . This versatile compound serves as a valuable precursor in materials science and inorganic chemistry research. It acts as a building block for synthesizing diverse coordination complexes by bonding with various nitrogen, oxygen, and phosphorus donor ligands, forming structures with both S-bonded and N-bonded thiocyanato groups . Furthermore, its role extends to the creation of heterometallic complexes, where the thiocyanate anion acts as a bridging ligand to connect nickel with other metal centers, such as copper, facilitating the study of magnetic interactions in low-dimensional molecular materials . Recent scientific investigations have highlighted the potential of nickel thiocyanate nanoparticles (NiSCN-NPs) for multifunctional therapeutic applications. Research indicates that nanoparticle-impregnated cotton gauze exhibits promising antibacterial, antibiofilm, and antioxidant properties, with in vivo studies on rat models demonstrating its potential to promote rapid, scarless wound healing . In the realm of electrochemistry, the reduction mechanisms of nickel(II) in thiocyanate solutions have been extensively studied, providing insight into its catalytic behavior and complex formation at electrodes . The compound is also known to form a series of mononuclear complexes in solvents like N,N-dimethylacetamide, which is valuable for understanding solvation and complexation equilibria . This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. It is classified as a Dangerous Good for transport, and researchers should consult the Safety Data Sheet (SDS) and handle it with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);dithiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYMILAYQDOMFU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2NiS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929573
Record name Nickel(2+) thiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13689-92-4
Record name Nickel(2+) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel dithiocyanate
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Synthetic Methodologies and Controlled Preparation of Nickel Thiocyanate Complexes

Solution-Phase Synthesis Techniques

Solution-phase synthesis is the most common approach for preparing nickel thiocyanate (B1210189) complexes, offering a high degree of control over stoichiometry and crystal growth. These methods typically involve the reaction of a nickel(II) salt with a source of thiocyanate ions in a suitable solvent.

Direct Precipitation and Crystallization from Aqueous and Organic Solvents

The direct precipitation or crystallization from a solution is a fundamental method for obtaining nickel thiocyanate and its simple coordination complexes. Anhydrous nickel(II) thiocyanate can be synthesized by reacting aqueous solutions of nickel(II) sulfate (B86663) and barium thiocyanate. The insoluble barium sulfate is removed by filtration, and subsequent evaporation of the solvent from the filtrate yields microcrystalline Ni(SCN)₂. wikipedia.org Similarly, reacting nickel(II) nitrate (B79036) with sodium thiocyanate in an ethanolic solution produces a clear, light green solution of nickel thiocyanate after filtering off the precipitated sodium nitrate. mdpi.com

The choice of solvent plays a crucial role in the composition of the resulting complex. For instance, reacting Ni(NCS)₂ with 4-aminopyridine (B3432731) in different solvents like water, methanol, or acetonitrile (B52724) can lead to the formation of complexes with varying compositions, such as Ni(NCS)₂(4-aminopyridine)₄, Ni(NCS)₂(4-aminopyridine)₂(H₂O)₂, and [Ni(NCS)₂(4-aminopyridine)₃(MeCN)]·MeCN. researchgate.net The reaction of Ni(NCS)₂ with 3-bromopyridine (B30812) in different solvents also yields a variety of products, including discrete complexes and coordination polymers. d-nb.info

Furthermore, the concentration of the ligands in the solution can significantly influence the stoichiometry of the resulting complex. A study on the reaction of Ni(II) thiocyanate with isonicotinamide (B137802) in aqueous solutions demonstrated that varying the isonicotinamide concentration led to the isolation of seven different complexes with varying numbers of coordinated isonicotinamide and water molecules. researchgate.net

ReactantsSolventProductReference
NiSO₄·6H₂O + Ba(SCN)₂·3H₂OWaterNi(NCS)₂ iucr.org
Ni(NO₃)₂·6H₂O + NaSCNEthanol (B145695)Ni(NCS)₂ mdpi.com
Ni(NCS)₂ + 4-aminopyridineWater, Methanol, AcetonitrileVarious complexes researchgate.net
Ni(NCS)₂ + 3-bromopyridineWater, Methanol, AcetonitrileVarious complexes d-nb.info
Ni(II) thiocyanate + IsonicotinamideAqueousVarious complexes researchgate.net

Ligand Exchange Reactions and Controlled Anion Metathesis

Ligand exchange reactions provide a versatile route to a wide array of nickel thiocyanate complexes. In these reactions, ligands coordinated to the nickel(II) center are replaced by other ligands. For example, adding thiocyanate ions to a solution containing hydrated iron(III) ions results in a distinct color change due to the formation of a thiocyanate complex, a principle that also applies to nickel(II) complexes. libretexts.org The reaction of [Pt₂(μ-S)₂(PPh₃)₄] with [NiBr₂(PPh₃)₂] followed by the addition of KNCS results in the substitution of a bromide ligand with a thiocyanate ligand. core.ac.uk

Controlled anion metathesis is another powerful technique. This involves the exchange of anions between two different compounds in solution. For instance, nickel thiocyanate can be prepared in situ through the metathesis of a nickel halide or nitrate with an alkali thiocyanate in an alcoholic solution. niscpr.res.in The conversion of a quaternary phosphonium (B103445) chloride ionic liquid to its thiocyanate form can be achieved through a metathesis reaction with potassium thiocyanate (KSCN). rsc.org This approach is also used in the synthesis of cyclohexylammonium thiocyanate from cyclohexylammonium chloride and sodium thiocyanate in ethanol. mdpi.com

Starting Complex/ReactantsReagentProduct TypeReference
[Pt₂(μ-S)₂(PPh₃)₄] + [NiBr₂(PPh₃)₂]KNCSLigand Exchange core.ac.uk
Nickel Halide/NitrateAlkali ThiocyanateAnion Metathesis niscpr.res.in
Quaternary Phosphonium ChlorideKSCNAnion Metathesis rsc.org
Cyclohexylammonium ChlorideNaSCNAnion Metathesis mdpi.com

Solid-State Synthesis Approaches

Solid-state synthesis methods offer alternative pathways to nickel thiocyanate complexes, often yielding products that are inaccessible through solution-based routes. These techniques are typically solvent-free and can lead to the formation of anhydrous or unique solvated forms.

Mechanochemical Routes to Anhydrous and Solvated Forms

Mechanochemistry, which involves inducing chemical reactions through mechanical energy (e.g., grinding or ball milling), has emerged as a green and efficient method for synthesizing coordination compounds. kent.ac.uk This solvent-free approach can produce novel materials and polymorphs. kent.ac.uk For example, new mixed-ligand Ni(II) complexes have been synthesized using a mechanochemical approach by ball milling a primary ligand, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz), with secondary ligands. researchgate.netchula.ac.th A thermochromic nickel(II) complex has also been synthesized in the solid phase via mechanochemical methods. rsc.org This technique offers short reaction times and can lead to products with different properties compared to those synthesized via solution-state methods. kent.ac.uk

Thermal Reactions and Dehydration Pathways

Thermal decomposition of suitable precursor compounds is a well-established solid-state method for preparing new materials. iucr.org For instance, heating complexes like [Ni(pipz)₂(NCS)₂] leads to the loss of ligands at specific temperatures, forming intermediate species. psu.edu The thermal dehydration of hydrated nickel salts, such as NiSO₄·6H₂O and NiCl₂·6H₂O, occurs in the temperature range of 100–350 °C, leading to anhydrous forms which then decompose at higher temperatures. researchgate.net The thermal decomposition of [Ni(NCS)₂(ethylisonicotinate)₄] results in the formation of [Ni(NCS)₂(ethylisonicotinate)₂]n. rsc.orgrsc.org Similarly, upon heating, the complex [Ni(NCS)₂(4-benzoylpyridine)₂(acetonitrile)₂] loses its acetonitrile ligands and transforms into a new crystalline modification of a chain compound. iucr.org The thermal decomposition of bis-(dimethylglyoximato) nickel(II) initiates at around 280 °C. mdpi.com

Precursor ComplexConditionProductReference
[Ni(pipz)₂(NCS)₂]Heating (200-255 °C)[Ni₂L₃(NCS)₄] psu.edu
NiSO₄·6H₂O, NiCl₂·6H₂OHeating (100–350 °C)Anhydrous salts researchgate.net
[Ni(NCS)₂(ethylisonicotinate)₄]Heating[Ni(NCS)₂(ethylisonicotinate)₂]n rsc.orgrsc.org
[Ni(NCS)₂(4-benzoylpyridine)₂(acetonitrile)₂]Heating[Ni(NCS)₂(4-benzoylpyridine)₂]n iucr.org

Green Chemistry Principles in Nickel Thiocyanate Synthesis

The integration of green chemistry into the synthesis of nickel thiocyanate complexes offers significant environmental and economic benefits. By minimizing waste and avoiding toxic solvents, these methods contribute to a more sustainable chemical industry.

Solvent-Free and Reduced-Solvent Methodologies

Traditional synthesis of coordination compounds often relies on the use of organic solvents, which can be toxic, volatile, and difficult to recycle. iucr.org To address these issues, researchers have explored solvent-free and reduced-solvent approaches for the preparation of nickel thiocyanate complexes.

Mechanochemical Synthesis: This solid-state technique involves the grinding or milling of reactants to induce chemical reactions. It eliminates the need for solvents, reduces reaction times, and can lead to the formation of novel materials. chula.ac.thbibliotekanauki.plrsc.org For instance, new mixed-ligand Ni(II) complexes have been synthesized via a solvent-free mechanochemical approach using ball milling. chula.ac.thresearchgate.net This method has been shown to be effective in producing nickel-containing catalysts and other complex structures. bibliotekanauki.plmdpi.com The process is often stoichiometric, fast, and maintains the crystallinity of the products. acs.org

Solvent-Free Reactions at Room or Elevated Temperatures: In some cases, nickel thiocyanate complexes can be synthesized by directly reacting the precursors without any solvent. For example, reacting nickel thiocyanate with an excess of pyrimidine (B1678525) in a solvent-free reaction yields discrete ligand-rich 1:4 complexes. nih.gov Similarly, nickel complexes with ethylenediamine (B42938) have been synthesized by mixing the nickel salt hydrates directly with ethylenediamine, avoiding the use of any solvent. mdpi.com

Reduced-Solvent Synthesis: While not entirely solvent-free, some methods significantly reduce the amount of solvent required. For instance, crystalline powders of nickel thiocyanate complexes with ethylisonicotinate have been synthesized by mixing the reactants in a minimal amount of methanol. rsc.org Another approach involves using water as a solvent, which is a more environmentally benign option compared to many organic solvents. rsc.orgd-nb.info For example, the synthesis of [Ni(NCS)₂(ethylisonicotinate)₄] was achieved in water at room temperature. rsc.org

Table 1: Comparison of Solvent-Free and Reduced-Solvent Synthetic Methods for Nickel Thiocyanate Complexes

Method Reactants Conditions Product Key Advantages Reference
Mechanochemical Ni(II) salt, tptz, 1,10-phenanthroline Ball milling [Ni(tptz)(1,10-phen)] Solvent-free, green synthesis chula.ac.thresearchgate.net
Solvent-Free Nickel thiocyanate, pyrimidine Room temperature, excess pyrimidine [Ni(NCS)₂(pyrimidine)₄] No solvent, quantitative transformation nih.gov
Reduced-Solvent Ni(NCS)₂, ethylisonicotinate 1.0 mL MeOH [Ni(NCS)₂(ethylisonicotinate)₂]n Minimal solvent use, good yield (74.2%) rsc.org
Aqueous Synthesis Ni(NCS)₂, ethylisonicotinate 3.0 mL H₂O, room temperature [Ni(NCS)₂(ethylisonicotinate)₄] Use of water as a green solvent, high yield (89.7%) rsc.org
Thermal Decomposition [Ni(NCS)₂(CH₃CN)₂(C₁₂H₉NO)₂] Heating [Ni(NCS)₂(C₁₂H₉NO)₂] Solvent-free transformation iucr.org

Sustainable Precursor Utilization

Metathesis Reactions: A common and efficient method for preparing anhydrous nickel thiocyanate involves the metathetical reaction between a nickel salt (like NiSO₄ or NiCl₂) and an alkali metal or ammonium (B1175870) thiocyanate in a lower monohydric alcohol. google.com This method precipitates an insoluble salt, leaving the nickel thiocyanate in solution. google.com For example, reacting Ni(NO₃)₂·6H₂O with sodium thiocyanate in ethanol produces a clear solution of nickel thiocyanate after filtering off the precipitated sodium nitrate. mdpi.com Similarly, reacting equimolar amounts of Ni(SO₄)·6H₂O and Ba(SCN)₂·3H₂O in water yields Ni(NCS)₂, with the insoluble BaSO₄ being easily removed. iucr.orgwikipedia.org

Single-Source Precursors: The use of single-source precursors, which contain both the metal and the thiocyanate ligand in a single compound, can simplify synthetic procedures and reduce waste. For example, cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate has been utilized as a single-source precursor for the synthesis of high surface area nickel oxide and sulfide (B99878) nanocrystals. mdpi.com This approach is often cost-effective and can provide excellent yields. mdpi.com

Utilization of Readily Available and Less Toxic Ligands: The selection of organic co-ligands also plays a role in the greenness of a synthesis. Utilizing readily available, stable, and less toxic ligands is preferable. Research has explored a variety of N-donor co-ligands, such as pyrimidine, ethylisonicotinate, and 3-cyanopyridine, in the synthesis of nickel thiocyanate complexes. nih.govrsc.orgd-nb.info

Table 2: Sustainable Precursor Strategies for Nickel Thiocyanate Synthesis

Strategy Precursors Solvent/Conditions Product Sustainability Aspect Reference
Metathesis Ni(NO₃)₂·6H₂O, NaSCN Ethanol, room temperature Ni(NCS)₂ solution High yield (99%), simple filtration of byproduct mdpi.com
Metathesis NiSO₄·6H₂O, Ba(SCN)₂·3H₂O Water Ni(NCS)₂ Insoluble byproduct (BaSO₄) easily removed iucr.orgwikipedia.org
Metathesis NiSO₄, NH₄SCN Anhydrous lower monohydric alcohol Ni(SCN)₂ solution Drives reaction to completion by precipitation of (NH₄)₂SO₄ google.com
Single-Source Precursor (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O Ligand addition reaction in EtOH Target compound Straightforward, cost-effective, room temperature synthesis mdpi.com

Advanced Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in characterizing a wide array of nickel(II) thiocyanate (B1210189) compounds, revealing a remarkable structural diversity that is influenced by co-ligands, solvent molecules, and crystallization conditions.

Nickel(II) thiocyanate complexes exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. These different forms, or polymorphs, can arise from variations in synthetic methods, such as the choice of solvent or thermal treatment. mit.edufigshare.com For instance, reacting nickel(II) thiocyanate with 4-ethylpyridine (B106801) can yield different polymorphic modifications depending on the reaction conditions and subsequent thermal decomposition. mit.edufigshare.com

The presence of water molecules also plays a crucial role in the crystal structure, leading to the formation of hydrated phases. For example, seven distinct nickel(II) thiocyanate complexes with isonicotinamide (B137802) and water have been prepared, showcasing how the molar content of water and the organic ligand dictates the final structure. rsc.org These include hydrated species like [Ni(NCS)₂(isn)₂(H₂O)₂]·2H₂O and anhydrous but solvated forms such as [Ni(NCS)₂(isn)₄]·2(isn). rsc.org The thermal dehydration of hydrated nickel(II) thiocyanate, such as 2Ni(SCN)₂·3H₂O, can lead to the formation of the anhydrous, chocolate-colored amorphous powder. stackexchange.com

The characterization of these phases is often accomplished through a combination of single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis (TGA/DSC). mit.edursc.org For example, the thermal decomposition of [Ni(NCS)₂(CH₃CN)₂(C₁₂H₉NO)₂] involves the loss of acetonitrile (B52724) ligands to form a new crystalline modification of [Ni(NCS)₂(4-benzoylpyridine)₂]. iucr.org

Table 1: Selected Polymorphic and Hydrated Nickel(II) Thiocyanate Complexes

CompoundCrystal SystemSpace GroupKey Structural Features
[Ni(NCS)₂(4-ethylpyridine)₄]--Discrete complex, precursor to other polymorphs. mit.edu
[Ni(NCS)₂(4-ethylpyridine)₂]--Exists in different stable and metastable modifications. mit.edu
[Ni(NCS)₂(isn)₂(H₂O)₂]·2H₂O--Hydrated discrete complex with coordinated and lattice water. rsc.org
[Ni(NCS)₂(isn)₄]·3H₂O--Hydrated discrete complex with lattice water. rsc.org
α-Mg(SCN)₂·4THFMonoclinicP2₁/cRoom temperature modification. rsc.org
β-Mg(SCN)₂·4THF--High-temperature modification, order-disorder transition of THF molecules. rsc.org

The nickel(II) ion in thiocyanate complexes typically adopts a six-coordinate, pseudo-octahedral geometry. nih.govtandfonline.comiucr.org However, the specific ligands and their arrangement can lead to distortions from ideal octahedral symmetry. The coordination sphere is most commonly composed of nitrogen atoms from the thiocyanate ligands and other co-ligands, and in some cases, sulfur atoms.

In many discrete complexes, the Ni(II) center is coordinated by two terminally N-bonded thiocyanate anions and four other ligands, which can be neutral organic molecules like pyridine (B92270) derivatives or water molecules. iucr.orgd-nb.info For instance, in [Ni(NCS)₂(C₅H₄ClN)₂(H₂O)₂], the Ni(II) cation is located on a center of inversion and is octahedrally coordinated by two thiocyanate ligands, two water molecules, and two 2-chloropyridine (B119429) ligands, all binding through their nitrogen or oxygen atoms. iucr.org Similarly, a series of complexes with isonicotinamide show the nickel atom octahedrally coordinated to two thiocyanate nitrogen atoms and a varying number of isonicotinamide nitrogen and water oxygen atoms. rsc.orgresearchgate.net

In polymeric structures, the thiocyanate ligand can bridge nickel centers, leading to extended one-, two-, or three-dimensional networks. In the structure of Ni(NCS)₂, each nickel atom is octahedrally coordinated by four sulfur atoms and two nitrogen atoms from bridging thiocyanate ligands, forming two-dimensional sheets. wikipedia.org In heterometallic systems like [{Cu(pn)₂}₂Ni(NCS)₆]n·2nH₂O, the nickel(II) ion is also in an octahedral environment, coordinated to six nitrogen atoms from bridging thiocyanate ligands. nih.gov

Square-planar coordination, while less common for thiocyanate complexes, has been observed in a nickel(II) complex with a Schiff base ligand, where the thiocyanate anions act as counter-ions and are not coordinated to the metal center. iucr.org

Table 2: Coordination Environment in Selected Nickel(II) Thiocyanate Complexes

ComplexNi(II) Coordination NumberCoordination GeometryCoordinating Atoms
Ni(NCS)₂6Octahedral4S, 2N wikipedia.org
[Ni(NCS)₂(C₅H₄ClN)₂(H₂O)₂]6Octahedral2N (NCS), 2N (pyridine), 2O (H₂O) iucr.org
[Ni(CMP)₂(NCS)₂]6Octahedral2N (imine), 2O (phenolate), 2N (NCS) tandfonline.com
[{Cu(pn)₂}₂Ni(NCS)₆]n·2nH₂O6Octahedral6N (NCS) nih.gov
Ni(C₁₃H₂₀N₂O₂)₂₂4Square-planar2N (imine), 2O (phenol) iucr.org

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato). wikipedia.org According to Hard and Soft Acid and Base (HSAB) theory, hard metal ions like Ni(II) generally prefer to bind to the harder nitrogen donor atom. wikipedia.org This preference is overwhelmingly observed in the vast majority of nickel(II) thiocyanate crystal structures, where the ligand is N-bonded. tandfonline.comd-nb.inforesearchgate.netacs.org This N-bonding mode typically results in a nearly linear Ni-N-C angle, approaching 180°. wikipedia.org

In discrete mononuclear complexes, such as those with pyridine-based co-ligands, the thiocyanate ligands are almost invariably found to be terminally N-bonded. d-nb.inforesearchgate.net For example, in complexes with isonicotinamide or 3-bromopyridine (B30812), the Ni(II) is coordinated by two N-bonded thiocyanate anions. d-nb.inforesearchgate.net

The thiocyanate ligand can also act as a bridge between two metal centers. The most common bridging mode is the end-to-end μ₁‚₃-NCS bridge, where the nitrogen atom coordinates to one Ni(II) center and the sulfur atom coordinates to another. This bridging mode is responsible for the formation of one-dimensional polymeric chains in compounds like di-μ-thiocyanatobis(imidazole)nickel(II), where Ni(II) ions are linked by two end-to-end thiocyanate groups. acs.org In the structure of anhydrous Ni(SCN)₂, the thiocyanate ligand acts as a bridge, with the sulfur atom bridging two nickel centers and the nitrogen atom coordinating to a third, creating a 2D polymeric sheet. wikipedia.org

While S-coordination to nickel is rare, it can be induced in certain environments, particularly in heterometallic complexes or when steric factors come into play. However, in most homoleptic and mixed-ligand nickel(II) complexes, the isothiocyanato (N-bonded) linkage is dominant. wikipedia.org

Beyond the primary coordination bonds, a rich variety of non-covalent interactions govern the packing of nickel(II) thiocyanate complexes in the solid state, leading to the formation of intricate supramolecular architectures. These interactions include hydrogen bonding and, more recently observed, halogen bonding.

Hydrogen bonding is a prevalent and powerful tool in the crystal engineering of nickel(II) thiocyanate complexes, especially those containing ligands with hydrogen-bond donors (like -OH, -NH₂) and acceptors. The thiocyanate ligand itself can act as a hydrogen bond acceptor through both its nitrogen and sulfur atoms.

In hydrated complexes, water molecules are often involved in extensive hydrogen-bonding networks. For example, in [Ni(NCS)₂(C₅H₄ClN)₂(H₂O)₂], intermolecular O-H···S hydrogen bonds link the discrete complexes into a layered network. iucr.org Similar O-H···S interactions are observed in solvato complexes containing methanol. d-nb.info In heterometallic complexes containing amine ligands, N-H···N and N-H···S hydrogen bonds are common, connecting discrete mononuclear units or linking polymeric chains. nih.gov For instance, in [Cu(tren)(NCS)]₄[Ni(NCS)₆], the units are connected by N-H···N and N-H···S hydrogen bonds. nih.gov

Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of nickel(II) thiocyanate, the sulfur atom of the thiocyanate ligand can act as a halogen bond acceptor. A notable example is the co-crystal formed between trans-dithiocyanatotetrakis(4-vinylpyridine)nickel(II) and 2,3,5,6-tetrafluoro-1,4-diiodobenzene (TFDIB). dntb.gov.uanih.gov In this structure, a short S···I contact of 3.2891 (12) Å is observed between the thiocyanate sulfur atom and the iodine atom of the TFDIB molecule. dntb.gov.uanih.gov This distance is significantly shorter than the sum of the van der Waals radii, confirming the presence of a halogen bond. Such halogen bonds involving sulfur are less common than those with more electronegative atoms like oxygen or nitrogen, making this a particularly interesting example of supramolecular assembly. dntb.gov.uanih.gov

Intermolecular Interactions and Supramolecular Assembly

π-Stacking and Other Non-Covalent Interactions

In several nickel(II) complexes containing organic ligands alongside the thiocyanate anion, π-π stacking interactions are a prominent feature. For instance, in certain Schiff base complexes of nickel(II) thiocyanate, these interactions lead to the formation of one-dimensional arrangements. researchgate.net The aromatic rings of the ligands in adjacent molecules align in a parallel or near-parallel fashion, creating stabilizing stacks. The distances between these stacked rings are indicative of significant π-π interactions. For example, in some complexes, the distance between the centroids of pyrazolyl and triazine rings of neighboring molecules can be around 3.585 Å to 3.985 Å. cjsc.ac.cn The nature of these stacking interactions can vary, with some complexes exhibiting face-to-face π-stacking, while others may show T-shaped arrangements, which can influence the enrichment of different types of intermolecular contacts. rsc.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to analyze and quantify these non-covalent interactions. csic.esrsc.org These computational methods help in understanding unconventional interactions, such as those between the nickel(II) center and the π-system of an aromatic ligand (Ni···π interactions) or the nitrogen atom of a thiocyanate ligand (Ni···N π-hole interactions). rsc.org The molecular electrostatic potential (MEP) surfaces can further elucidate the electron-rich and electron-deficient regions of the molecules, highlighting the sites prone to such interactions. rsc.org

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline nickel thiocyanate and its derivatives. It provides crucial information on the phase purity, crystal structure, and structural transformations of these materials.

Phase Purity and Bulk Sample Characterization

A primary application of PXRD is to confirm the phase purity of a synthesized bulk sample. mdpi.comncl.ac.uk The experimental PXRD pattern of a newly prepared compound is compared with a simulated pattern generated from single-crystal X-ray diffraction data. mdpi.com A good match between the two patterns indicates that the bulk material is a single, homogeneous phase, free from crystalline impurities. mdpi.comsfu.ca This is a critical step to ensure that the measured physical and chemical properties are representative of the intended compound. ncl.ac.uk For instance, in the synthesis of nickel(II) coordination polymers, PXRD is routinely used to establish the purity of the bulk material. mdpi.com The absence of unaccounted peaks in the experimental pattern provides confidence in the homogeneity of the sample. nih.gov

Structural Refinement of Polycrystalline Materials

In cases where suitable single crystals for X-ray diffraction are not obtainable, PXRD data can be used for ab initio crystal structure determination and refinement. mdpi.com Techniques like the Rietveld method allow for the refinement of the crystal structure model against the powder diffraction data. nih.govmdpi.com This involves adjusting the atomic coordinates, lattice parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. This method has been successfully applied to determine the crystal structures of various nickel(II) complexes that could only be synthesized as powders. mdpi.comajol.info For example, the crystal structure of a nickel(II) complex was determined to be cubic with a space group of Fd3m from its PXRD pattern. ajol.info

The table below presents an example of unit cell parameters for a nickel(II) complex determined from PXRD data.

ParameterValue
Crystal SystemCubic
Space GroupFd3m
Unit Cell Length (a)23.66 ± 0.005 Å
Volume13.24 ų
Z8
Data sourced from a study on the determination of a Ni(II) crystal structure by powder x-ray diffraction. ajol.info

In Situ Studies of Phase Transitions

PXRD is a powerful technique for studying structural phase transitions in real-time (in situ). mdpi.comacs.org By collecting diffraction patterns as a function of temperature, pressure, or gas exposure, it is possible to monitor changes in the crystal structure. mdpi.com For example, temperature-dependent PXRD can be used to investigate dehydration or thermochromic phase transitions in nickel(II) thiocyanate complexes. mdpi.com The appearance of new peaks, the disappearance of existing ones, or shifts in peak positions can signify a structural transformation. acs.orgresearchgate.net

In the study of flexible coordination networks, coincident gas sorption and in situ PXRD experiments have provided detailed insights into gas-induced phase transformations. acs.org For the 2D switching coordination network [Ni(bpy)₂(NCS)₂]n, this technique revealed sorbate-dependent phase switching between closed-pore (cp) and open-pore (lp) phases. acs.org For instance, the disappearance of a characteristic peak for the cp phase and the emergence of a new peak for the lp phase during gas adsorption directly visualizes the structural change at the molecular level. acs.org Such studies are crucial for understanding the mechanisms of structural flexibility and the shape-memory effects observed in some nickel thiocyanate-based materials. rsc.org

Spectroscopic Probing of Electronic and Vibrational States

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the structural nuances of nickel thiocyanate (B1210189) complexes. By analyzing the vibrational modes of the thiocyanate anion and the metal-ligand bonds, crucial information about the compound's architecture can be determined.

Identification of Thiocyanate Vibrational Modes (νCN, νCS, δNCS)

The thiocyanate ion (SCN⁻) has three characteristic internal vibrational modes that are sensitive to its coordination environment: the C≡N stretching vibration (νCN), the C-S stretching vibration (νCS), and the N=C=S bending vibration (δNCS). nih.govbdu.ac.in These modes appear in distinct regions of the infrared and Raman spectra.

The most intense and diagnostically significant of these is the C≡N stretching mode (νCN) , which typically appears in the 2000–2200 cm⁻¹ region. researchgate.netmdpi.com Its precise frequency is a reliable indicator of the thiocyanate's bonding mode. For instance, in various nickel(II) thiocyanate complexes, this band has been observed from approximately 2060 cm⁻¹ to 2130 cm⁻¹. nih.gov

The C-S stretching mode (νCS) is found at lower frequencies, generally between 700 and 870 cm⁻¹. nih.gov While this band can sometimes be less intense or obscured by other ligand vibrations, its position provides complementary information to the νCN mode regarding the coordination type. nih.gov

The N=C=S bending mode (δNCS) appears as a sharp band in the far-infrared region, typically between 430 and 480 cm⁻¹. nih.govcdnsciencepub.com The energy of this bending vibration is also influenced by the way the ligand is attached to the nickel center.

Table 1: Typical Vibrational Frequencies for Thiocyanate in Nickel(II) Complexes
Vibrational ModeSymbolTypical Wavenumber Range (cm⁻¹)Reference
C-N Stretchν(CN)2060–2130 nih.gov
C-S Stretchν(CS)710–870 nih.gov
N-C-S Bendδ(NCS)430–480 nih.govcdnsciencepub.com

Determination of Thiocyanate Coordination Modes (Terminal N-, S-, or Bridging)

The ambidentate nature of the thiocyanate ligand allows it to coordinate to a metal ion through the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or to bridge two metal centers (μ-1,3-NCS). Vibrational spectroscopy is the primary method for distinguishing between these coordination modes. nih.govresearchgate.net

Terminal N-coordination (Isothiocyanato, Ni-NCS): When the thiocyanate ligand binds through its nitrogen atom, the ν(CN) stretching frequency is typically observed in the lower end of the range, around 2060–2085 cm⁻¹. researchgate.netresearchgate.net The ν(CS) frequency increases relative to the free ion, appearing in the 780–860 cm⁻¹ range, while the δ(NCS) bending mode is found near 470–490 cm⁻¹. cdnsciencepub.com

Terminal S-coordination (Thiocyanato, Ni-SCN): Coordination through the sulfur atom generally results in a higher ν(CN) stretching frequency, often near or above 2100 cm⁻¹. researchgate.netijacskros.com Conversely, the ν(CS) frequency decreases to the 690–720 cm⁻¹ region. The δ(NCS) mode for S-bonded ligands appears at a lower frequency, around 400–440 cm⁻¹.

Bridging Coordination (Ni-NCS-Ni'): When the thiocyanate ligand bridges two nickel centers, the ν(CN) stretching vibration is shifted to even higher frequencies, often appearing above 2100 cm⁻¹ and sometimes as high as 2117 cm⁻¹. researchgate.netmdpi.com This significant increase in frequency is a strong indicator of a bridging coordination mode. For example, a complex exhibiting a ν(CN) band at 2116 cm⁻¹ alongside a band at 2071 cm⁻¹ suggests the presence of both bridging and terminal N-bonded thiocyanate ligands, respectively. nih.gov

Table 2: Correlation of Thiocyanate Vibrational Frequencies with Coordination Mode in Nickel Complexes
Coordination Modeν(CN) (cm⁻¹)ν(CS) (cm⁻¹)δ(NCS) (cm⁻¹)Reference
Terminal N-bonded (Ni-NCS)~2060 - 2085~780 - 860~470 - 490 cdnsciencepub.comresearchgate.netresearchgate.net
Terminal S-bonded (Ni-SCN)>2100~690 - 720~400 - 440 researchgate.netijacskros.com
Bridging (μ-1,3-NCS)>2100 (often >2110)~720 - 780Intermediate/Multiple Bands researchgate.netmdpi.com

Metal-Ligand Vibrations and Environmental Sensitivity

In the far-infrared and low-frequency Raman regions (typically below 600 cm⁻¹), vibrations corresponding to the stretching of the bond between the nickel atom and the ligand's donor atom can be observed. mdpi.com These metal-ligand vibrations, such as ν(Ni-N) or ν(Ni-S), provide direct evidence of coordination.

UV-Visible and Near-Infrared (NIR) Spectroscopy

Electronic spectroscopy, spanning the UV, visible, and near-infrared regions, probes the d-d electronic transitions of the nickel(II) ion. The energies and intensities of these transitions are dictated by the ligand field environment, providing a clear picture of the coordination geometry and electronic spin state of the complex. cdnsciencepub.com

Electronic Transitions and Ligand Field Splitting Energies

For the common high-spin d⁸ configuration of nickel(II) in an octahedral field, three spin-allowed d-d transitions are expected. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states. researchgate.net

The energy of the lowest transition, ³A₂g(F) → ³T₂g(F) (designated as ν₁), directly corresponds to the ligand field splitting parameter, 10Dq. psu.edumsuniv.ac.in In typical octahedral nickel(II) thiocyanate complexes, this transition appears in the near-infrared region. researchgate.net For example, a series of octahedral Ni(II) complexes showed this ν₁ band in the range of 11,650–11,794 cm⁻¹, providing a direct measure of 10Dq. researchgate.net The second transition (ν₂) is usually found in the visible region (e.g., 16,949–17,670 cm⁻¹), while the third (ν₃) occurs at higher energy in the UV-visible region (e.g., 27,027–27,700 cm⁻¹). researchgate.net The value of 10Dq is sensitive to the other ligands present in the coordination sphere, following the spectrochemical series. nih.gov

Correlation with Coordination Geometry and Spin States

The electronic spectrum of a nickel thiocyanate complex is highly characteristic of its coordination geometry and the spin state of the Ni(II) center. cdnsciencepub.com

Octahedral (O_h) Complexes: High-spin octahedral Ni(II) complexes are paramagnetic and, as noted, display three characteristic spin-allowed d-d absorption bands. ijacskros.comresearchgate.net The presence of these three bands is strong evidence for a six-coordinate, pseudo-octahedral geometry.

Tetragonal (D_4h) Complexes: If the octahedral symmetry is distorted, for instance in a trans-[Ni(L)₄(NCS)₂] complex, the degenerate T levels will split. This results in the appearance of more than three bands in the electronic spectrum. asianpubs.orgcdnsciencepub.com The splitting of the lowest energy band (³T₂g) provides information on the extent of the tetragonal distortion. cdnsciencepub.com

Tetrahedral (T_d) Complexes: High-spin tetrahedral Ni(II) complexes, such as the [Ni(NCS)₄]²⁻ anion, also exhibit d-d transitions. cdnsciencepub.com However, these transitions typically occur at lower energy and are significantly more intense than in octahedral complexes because the lack of a center of symmetry partially relaxes the Laporte selection rule. cdnsciencepub.com

Square-Planar (D_4h) Complexes: Square-planar Ni(II) complexes are typically low-spin (S=0) and diamagnetic. Their electronic spectra are distinct from high-spin octahedral or tetrahedral complexes, often characterized by a single, strong absorption band in the visible region.

The correlation between the magnetic properties (spin state) and the electronic spectrum is therefore a cornerstone of the characterization of nickel thiocyanate complexes. cdnsciencepub.comacs.org

Table 3: Electronic Transitions for High-Spin Octahedral Ni(II) Complexes
TransitionEnergy Range (cm⁻¹)Ligand Field ParameterReference
ν₁: ³A₂g → ³T₂g(F)~10,000 - 12,00010Dq researchgate.netpsu.edu
ν₂: ³A₂g → ³T₁g(F)~16,500 - 18,000- researchgate.net
ν₃: ³A₂g → ³T₁g(P)~27,000 - 28,000- researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the high-spin nickel(II) ion (a 3d⁸ system with spin state S=1), which is often described as "EPR-silent" under conventional conditions but can be observed using high-frequency and high-field EPR (HFEPR). epa.gov

EPR spectroscopy provides detailed information about the spin state and magnetic anisotropy of Ni(II) centers in thiocyanate complexes. The magnetic properties are described by the spin Hamiltonian, which includes the g-tensor and zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). These parameters quantify the magnetic anisotropy of the complex, which arises from spin-orbit coupling.

In a heterometallic 1D coordination polymer containing Ni(II) centers linked by thiocyanate bridges, {Ni(en)2}2(μ-NCS)4Cd(NCS)2·nCH3CN, HFEPR spectra were simulated for the S=1 ground state of the Ni(II) ions. nih.gov The analysis yielded spin Hamiltonian parameters of g = 2.165, D = 0.45 cm⁻¹, and E = 0.03 cm⁻¹. nih.gov The D value indicates the magnitude of the energy gap between the MS = 0 and MS = ±1 spin sublevels in the absence of a magnetic field.

For binuclear nickel(II) complexes, such as [{Ni(terpy)(NCS)2}2], magnetic susceptibility data can be used to determine the exchange coupling constant (J) between the metal centers, in addition to the ZFS parameters. capes.gov.br For this specific thiocyanate dimer, the parameters were found to be J = +4.9 cm⁻¹ (indicating ferromagnetic coupling), D = -4.3 cm⁻¹, and z′J′ = +0.02 cm⁻¹. capes.gov.br The sign and magnitude of D are crucial for understanding the magnetic behavior, particularly in the context of single-molecule magnets.

Table 2: Spin Hamiltonian Parameters for Selected Nickel Thiocyanate Complexes An interactive table displaying the magnetic properties of various nickel thiocyanate complexes.

Complex Technique g-value D (cm⁻¹) E (cm⁻¹) J (cm⁻¹) Reference
{Ni(en)2}2(μ-NCS)4Cd(NCS)2 HFEPR 2.165 0.45 0.03 N/A nih.gov
[{Ni(terpy)(NCS)2}2] Magnetic Susceptibility N/A -4.3 N/A +4.9 capes.gov.br

N/A: Not available or not applicable for the given technique/complex.

The g-tensor and ZFS parameters obtained from EPR are highly sensitive to the local symmetry of the coordination environment around the Ni(II) ion. An isotropic g-tensor (gx = gy = gz) is expected for a perfect octahedral geometry, while any distortion leads to anisotropy (g⊥ ≠ g‖).

In the heterometallic polymer {Ni(en)2}2(μ-NCS)4Cd(NCS)2, the Ni(II) ions exist in both cis-Ni(en)2²⁺ and trans-Ni(en)2²⁺ building blocks. nih.gov Density Functional Theory (DFT) calculations performed in conjunction with EPR studies showed that the D and E parameters differ for these two local symmetries. For the cis arrangement, calculated values were D = -0.35 cm⁻¹ and E = 0.049 cm⁻¹, while the trans arrangement yielded D = 0.58 cm⁻¹ and E = 0.012 cm⁻¹. nih.gov This demonstrates the ability of EPR to distinguish between subtle differences in the local coordination geometry.

For a bimetallic nickel(II) complex with a distorted square pyramidal geometry around the metal ion, single-crystal EPR studies revealed an orthorhombic symmetry on the EPR time scale. ias.ac.in The analysis yielded three distinct g-values (g = 2.377, 2.219, 2.071) and corresponding D-tensor components, confirming a low-symmetry environment. ias.ac.in These findings underscore the utility of EPR in providing a detailed picture of the local structure around the paramagnetic nickel center.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

The Ni K-edge XANES spectrum is characterized by an absorption edge whose energy is sensitive to the oxidation state of the nickel atom. A higher oxidation state results in a shift of the absorption edge to higher energy. For nickel thiocyanate complexes, the Ni(II) oxidation state is typical. The XANES spectra of Ni(II) thiocyanate complexes can be compared to reference materials like nickel foil (Ni⁰) and other Ni(II) compounds to confirm the +2 oxidation state. researchgate.net

Furthermore, the features in the XANES region, such as the intensity and position of pre-edge peaks and the "white line" (the first strong absorption maximum), act as a fingerprint for the coordination geometry and electronic structure. rsc.org A weak pre-edge peak around 8333 eV, corresponding to the formally forbidden 1s → 3d electronic transition, is often observed for Ni(II) complexes. The intensity of this peak is inversely related to the centrosymmetry of the coordination environment; it is weak for centrosymmetric geometries like octahedral and stronger for non-centrosymmetric geometries like tetrahedral. rsc.org In a study of electrogenerated Ni(II) complexes in dimethyl sulfoxide (B87167) (DMSO), the XANES spectrum for the Ni(II)/thiocyanate system was consistent with a six-coordinate octahedral geometry. rsc.org

The EXAFS region, extending several hundred eV above the absorption edge, contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure, including coordination numbers (CN), bond distances (R), and the degree of local disorder (Debye-Waller factor). researchgate.net

For Ni(II) thiocyanate complexes, EXAFS is used to determine the number and type of atoms in the first coordination shell and their distances from the central Ni atom. In a study of Ni(II) anodically dissolved in a thiocyanate-containing DMSO solution, EXAFS/XANES data indicated the formation of a six-coordinate complex, [Ni(NCS)(DMSO)5]⁺. rsc.org This demonstrates that in this medium, the nickel ion is coordinated to one thiocyanate ligand and five solvent molecules.

In other systems, such as aqueous NiCl2 solutions, EXAFS has been used to determine Ni-O and Ni-Cl bond distances of 2.07 Å and 2.35 Å, respectively. nih.gov For heterometallic complexes based on the [Ni(NCS)6]⁴⁻ unit, crystallographic data, which can be used to validate EXAFS fitting, show Ni-N bond distances ranging from 2.075 Å to 2.102 Å for the octahedrally coordinated nickel center. nih.gov

Table 3: EXAFS-Derived Structural Parameters for Nickel Complexes An interactive table summarizing the local coordination environment of nickel in different complexes.

System Coordination Shell Coordination Number (CN) Bond Distance (R) in Å Reference
Ni(II)/NCS⁻ in DMSO Ni-N/O 6 (total) N/A rsc.org
Aqueous NiCl₂ (5.05 m) Ni-O ~5.56 2.07 nih.gov
Aqueous NiCl₂ (5.05 m) Ni-Cl ~0.44 2.35 nih.gov
[Cu(tren)(NCS)]₄[Ni(NCS)₆] Ni-N 6 2.075 - 2.102 nih.gov

N/A: Not available from the provided source.

Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable to specific ligand environments)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the electronic and molecular structure of chemical compounds. However, its application to nickel(II) thiocyanate complexes is often complicated by the paramagnetic nature of the Ni(II) ion in most coordination geometries. actascientific.comhuji.ac.il High-spin nickel(II) (d⁸) complexes, typically in octahedral or tetrahedral environments, possess unpaired electrons that can lead to significant line broadening and large hyperfine shifts in NMR spectra, making them less informative than those of diamagnetic compounds. actascientific.comacs.orgresearchgate.net Despite these challenges, NMR spectroscopy, particularly of the ligands coordinated to the nickel center, can provide valuable insights into the specific ligand environments.

In certain cases, such as with square-planar nickel(II) complexes, a diamagnetic (low-spin) state can exist, which is more amenable to high-resolution NMR studies. huji.ac.il Furthermore, even for paramagnetic complexes, techniques like variable temperature NMR and the analysis of hyperfine-shifted resonances can yield crucial information about the structure and bonding within the complex. rsc.orgnih.gov

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of nickel thiocyanate complexes primarily focuses on the signals of the co-ligands, as the thiocyanate ion itself lacks protons. The paramagnetic influence of the Ni(II) center causes substantial shifts in the ¹H NMR signals of the surrounding ligands compared to their free (uncoordinated) state. ias.ac.in These shifts, known as contact and pseudocontact shifts, are highly sensitive to the distance and orientation of the protons relative to the paramagnetic metal ion.

For instance, in studies of nickel(II) thiocyanate complexes with tridentate benzimidazolyl ligands, the ¹H NMR spectra were recorded over a wide range from -100 to +100 ppm. ias.ac.in The significant downfield shifts observed for the ligand protons are a direct consequence of the paramagnetic effect of the Ni(II) ion. ias.ac.in Analysis of these shifted signals can help in assigning the resonances to specific protons within the ligand and provide information about the spin delocalization mechanism within the complex. ias.ac.in However, the resonance lines are often extremely broad, which can make integration and precise intensity measurements difficult. acs.orgias.ac.in

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy can directly probe the carbon atom of the thiocyanate ligand, offering insights into its coordination mode. The chemical shift of the thiocyanate carbon is influenced by whether it coordinates to the metal through the nitrogen (isothiocyanate), sulfur (thiocyanate), or acts as a bridge between two metal centers. Generally, the ¹³C resonance for an N-bonded thiocyanate ligand appears at a higher frequency (further downfield) compared to an S-bonded one. rutgers.edu For example, in metal-thiocyanate complexes, the ¹³C signal for S-bonded species is typically found below 120 ppm, while for N-bonded forms, it is observed above 120 ppm. rutgers.edu However, due to overlapping chemical shift ranges, this method is not always definitive. rutgers.edu

In a study of a planar nickel(II) complex containing N-benzyl-N-furfuryldithiocarbamate, triphenylphosphine (B44618), and a thiocyanato-N ligand, variable temperature ¹³C NMR was employed. rsc.orgnih.gov These studies suggested that a fast exchange of the thiocyanate ligand was occurring. rsc.orgnih.gov Another study involving a nickel(II) dithiocarbamate (B8719985) complex reported the thiocyanate carbon signal at approximately 142 ppm, consistent with an N-bonded isothiocyanate.

The following table summarizes representative ¹³C NMR data for the thiocyanate ligand in different metal complexes.

Complex TypeBonding Mode¹³C Chemical Shift (ppm)
Pt-SCNS-bonded~114
Pt-NCSN-bonded> 120
Ni-NCSN-bonded~142

This table provides illustrative data based on findings from various metal-thiocyanate complexes to show the general trends in ¹³C NMR chemical shifts. rutgers.edu

¹⁴N and ¹⁵N NMR Spectroscopy

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy are considered more definitive methods for determining the coordination mode of the thiocyanate ligand. rutgers.edu The chemical shift of the nitrogen atom is highly sensitive to its chemical environment and bonding. Studies have shown distinct chemical shift ranges for N-bonded versus S-bonded thiocyanate ligands. rutgers.edu

While specific ¹⁵N NMR data for nickel thiocyanate is sparse in readily available literature, studies on platinum thiocyanate complexes have demonstrated that the ¹⁵N resonance for an S-bonded ligand appears significantly downfield (at a chemical shift greater than 200 ppm) compared to an N-bonded isomer. rutgers.edu Furthermore, ¹⁴N Nuclear Quadrupole Resonance (NQR), a technique related to NMR, has been successfully used to distinguish between N- and S-bonded thiocyanate ligands in a Ni(II) complex. rsc.org

In a notable study, the exchange rates of water and thiocyanate ions with nickel(II)-thiocyanate complexes were investigated using ¹⁷O and ¹⁴N NMR, highlighting the utility of these less common nuclei in understanding the dynamic processes in solution. acs.org Some research on nickel(II) thiocyanate complexes with isonicotinamide (B137802) mentions characterization by multinuclear NMR, including ¹⁵N NMR, although specific chemical shift data for the thiocyanate ligand was not detailed. researchgate.netrsc.org

The challenges associated with the paramagnetism of Ni(II) mean that direct observation of the ⁶¹Ni nucleus is extremely difficult and not commonly performed for Ni(II) complexes. huji.ac.il This technique is more suited to diamagnetic Ni(0) species. huji.ac.il

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method for predicting the geometry, electronic structure, and spectroscopic properties of nickel thiocyanate-containing compounds. niscpr.res.inias.ac.in

DFT calculations are widely used to optimize the molecular geometries of nickel(II) thiocyanate (B1210189) complexes. niscpr.res.in By employing functionals like B3LYP with appropriate basis sets such as 6-31G, LANL2DZ, or a combination of 6-311+G(2d,p) for nickel and 6-31+G(d) for other atoms, researchers can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy. niscpr.res.inias.ac.inmdpi.com For instance, in a study of a nickel(II)-bis(nitroxide) complex with thiocyanate as a co-ligand, geometry optimization suggested that the diamagnetic state has Ni-O-N-Csp2 torsion angles of 32.7°, while the high-spin state has angles of 11.9°. mdpi.com These calculations often show good agreement with experimental data obtained from X-ray crystallography, validating the computational models used. niscpr.res.inresearchgate.net For example, in one study, the calculated structural parameters for a nickel(II) dithiocarbamate (B8719985) complex were compared with crystallographic data, showing a good correlation. ias.ac.in In another case involving isomorphous cobalt and nickel thiocyanate coordination compounds, the crystal geometries were used as the starting point for DFT-based geometry optimization. researchgate.net

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for a Nickel(II) Complex

Parameter Experimental Value DFT Calculated Value
Bond Length (Ni-N) 2.090(4) Å Varies by basis set
Bond Length (Ni-O) 1.985(4) Å Varies by basis set

Data compiled from studies on related nickel(II) complexes. mdpi.com

DFT is also a powerful tool for analyzing the electronic structure of nickel thiocyanate complexes. researchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the chemical reactivity and electronic transitions within the molecule. niscpr.res.inias.ac.in For a nickel(II) dithiocarbamate complex, the HOMO was found to be localized on the lone pair of electrons of the sulfur atoms and the Nickel(II) ion, while the LUMO was localized on the Nickel(II) ion and the sulfur orbitals. ias.ac.in In complexes of nickel(II) thiocyanate with 4,5-diazafluoren-9-one, DFT calculations were used to elucidate their electronic structures. researchgate.net Furthermore, molecular orbital analysis can help in understanding the nature of bonding and noncovalent interactions within these complexes. researchgate.netrsc.org

Time-dependent DFT (TD-DFT) calculations are frequently employed to predict the electronic absorption spectra (UV-Vis) of nickel thiocyanate complexes. niscpr.res.inresearchgate.net These calculations can help assign the electronic transitions observed in experimental spectra. For example, in a study of nickel(II) complexes with an N2O-donor Schiff base ligand, TD-DFT calculations showed that the electronic excitation energies were in agreement with the experimental UV-visible spectra. niscpr.res.in Similarly, for nickel(II) thiocyanate complexes with 4,5-diazafluoren-9-one, spin-allowed electronic transitions were calculated using the TD-DFT method to interpret their UV-Vis spectra. researchgate.net DFT can also be used to predict vibrational frequencies (IR spectra). researchgate.net For instance, the characteristic C≡N stretching frequency of the thiocyanate ligand can be calculated to determine its coordination mode. A band around 2100 cm⁻¹ in the IR spectrum is indicative of a nitrogen-bonded thiocyanate. researchgate.netacs.org

Table 2: Predicted UV-Vis Spectral Data for a Nickel(II) Complex

Transition Calculated Energy (eV) Calculated Wavelength (nm) Oscillator Strength (f) Assignment
1 1.341 824 0.0007 MLCT/ dπ(Ni)-dπ*(Ni)
2 1.427 768 0.0003 MLCT/dπ(Ni)-dπ*(Ni)

Data based on TD-DFT calculations for a related nickel(II) complex. niscpr.res.in

DFT calculations can be used to determine the binding energies and affinities of ligands to the nickel(II) center. mdpi.com This is crucial for understanding the stability and formation of different nickel thiocyanate complexes in solution. For a series of nickel(II) thiocyanate complexes with isonicotinamide (B137802) and water as co-ligands, DFT calculations revealed that the ligand affinities followed the order: isonicotinamide > SCN⁻ > H₂O. researchgate.net This information helps to explain why different stoichiometries are observed in the solid state depending on the concentration of the ligands. researchgate.net Energy decomposition analysis can further break down the interaction energy into electrostatic, exchange-repulsion, and orbital interaction components, providing a deeper understanding of the nature of the metal-ligand bond. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and flexibility that are not apparent from static calculations. cresset-group.comlabxing.com

Solvent Effects on Coordination Chemistry

The coordination behavior of nickel(II) thiocyanate in solution is profoundly influenced by the nature of the solvent, which can dictate the stoichiometry, geometry, and even the structural isomerism of the resulting complex species.

Studies in N,N-dimethylacetamide (DMA) have shown that nickel(II) and thiocyanate ions engage in complexation equilibria, forming four distinct mononuclear complexes: [Ni(NCS)]+, [Ni(NCS)2], [Ni(NCS)3]-, and [Ni(NCS)4]2-. rsc.org A key finding in this solvent system is the evidence of solvation equilibria, where temperature-dependent electronic spectra indicate the coexistence of structural isomers that differ by the number of coordinated solvent molecules. rsc.org This phenomenon is not observed in the closely related solvent N,N-dimethylformamide (DMF), where the mono-, di-, tri-, and tetra-thiocyanato complexes each adopt a single, stable six-coordinate octahedral structure. rsc.org The differing behavior is attributed to the greater steric hindrance imposed by the bulkier DMA molecules, which affects their ability to coordinate to the nickel center as the number of thiocyanate ligands increases. rsc.org

Solvent extraction studies provide further insight into solution-phase behavior. When aqueous solutions of nickel thiocyanate are treated with tributyl phosphate (B84403) (TBP), the nickel(II) is extracted into the organic phase. researchgate.net Analysis of the extracted species reveals the formation of solvated complexes. The specific stoichiometry depends on the concentration of the extracting agent, with Ni(NCS)₂·3TBP and Ni(NCS)₂·2TBP being the predominant forms. researchgate.net In these extracted complexes, spectroscopic data confirm that the thiocyanate ion coordinates to the nickel center through its nitrogen atom, forming an isothiocyanato linkage. researchgate.net

The choice of solvent also plays a critical role in the synthesis and crystallization of nickel thiocyanate coordination compounds. The use of different solvents such as water, methanol, or acetonitrile (B52724) can lead to the isolation of distinct crystalline products with varying compositions. For example, reactions with the coligand 3-bromopyridine (B30812) can yield discrete solvated complexes like Ni(NCS)₂(3-bromopyridine)₂(H₂O)₂ in water or Ni(NCS)₂(3-bromopyridine)₂(CH₃OH)₂ in methanol, demonstrating the direct incorporation of solvent molecules into the final solid-state structure. d-nb.info

SolventObserved Nickel Thiocyanate SpeciesCoordination Environment/NotesReference
N,N-dimethylacetamide (DMA)[Ni(NCS)]+, [Ni(NCS)₂, [Ni(NCS)₃]⁻, [Ni(NCS)₄]²⁻Exhibits solvation equilibria with structural isomers containing different numbers of solvent molecules. rsc.org
N,N-dimethylformamide (DMF)[Ni(NCS)]+, [Ni(NCS)₂, [Ni(NCS)₃]⁻, [Ni(NCS)₄]²⁻All complexes have a single, stable octahedral six-coordinate structure. rsc.org
Tributyl Phosphate (TBP)Ni(NCS)₂·2TBP, Ni(NCS)₂·3TBPFormed during solvent extraction from aqueous solutions. researchgate.net
Water / MethanolNi(NCS)₂(3-bromopyridine)₂(H₂O)₂, Ni(NCS)₂(3-bromopyridine)₂(CH₃OH)₂Solvent molecules act as co-ligands in the crystalline solid state. d-nb.info

Analysis of Intermolecular Interactions (e.g., NBO, AIM analyses)

Computational methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for elucidating the nature of bonding and intermolecular interactions in nickel thiocyanate complexes.

Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For nickel thiocyanate complexes, NBO calculations consistently indicate that the bond between the nickel(II) ion and the thiocyanate ligand (Ni-NCS) is predominantly ionic in character. core.ac.uk This is supported by calculated Mayer bond orders, which are typically low (in the range of 0.23 to 0.30), signifying weak covalent character. core.ac.uk

The analysis quantifies stabilizing interactions through second-order perturbation theory, which evaluates the energy (E⁽²⁾) of donor-acceptor charge transfer between filled NBOs (donors) and empty NBOs (acceptors). A significant interaction in these complexes is the charge donation from the lone pair orbitals of the coordinating nitrogen atom of the thiocyanate ligand to the vacant antibonding d-orbitals of the nickel(II) center. core.ac.ukscirp.org For instance, in a nickel(II) thiocyanate complex containing 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, the stabilization energy from charge donation of the pytz ligand to the antibonding d-orbitals of nickel was calculated to be 91.10 kcal/mol. core.ac.uk

NBO analysis of the isolated thiocyanate anion (SCN⁻) itself reveals that the negative charge is delocalized, with the natural charge on the nitrogen atom (-0.592) being more negative than on the sulfur atom (-0.463). shd-pub.org.rsshd-pub.org.rs This intrinsic charge distribution helps explain the preference for N-coordination to hard or borderline Lewis acids like Ni(II). shd-pub.org.rsshd-pub.org.rswikipedia.org

Complex SystemNBO FindingSignificanceReference
[Ni(pytz)(NCS)₂]Ni-NCS Mayer Bond Order: ~0.23-0.30Indicates a primarily ionic interaction between the nickel ion and the thiocyanate ligand. core.ac.uk
[Ni(pytz)(NCS)₂]E⁽²⁾ for charge donation from ligand to Ni antibonding d-orbitals: 91.10 kcal/molQuantifies the significant stabilization gained from ligand-to-metal charge transfer. core.ac.uk
Isolated SCN⁻ anionNatural Charge: N (-0.592), S (-0.463)The higher negative charge on nitrogen favors coordination to Ni(II) via the N-terminus. shd-pub.org.rsshd-pub.org.rs
Ni(II) complexes with isonicotinamideLigand affinity order from DFT: isonicotinamide > SCN⁻ > H₂OExplains the stoichiometry of isolated complexes, where stronger-binding ligands preferentially coordinate. researchgate.net

Atoms in Molecules (AIM) Analysis The QTAIM theory, developed by Bader, analyzes the electron density topology to characterize chemical bonds and intermolecular interactions. While detailed AIM studies focusing specifically on the simple Ni(SCN)₂ are limited, investigations of more complex nickel(II) thiocyanate derivatives use this method effectively. researchgate.netias.ac.in In a study of nickel(II) thiocyanate complexes with isonicotinamide and water, QTAIM analysis was employed alongside NBO and Energy Decomposition Analysis (EDA) to probe the metal-ligand interactions. researchgate.net These analyses help to differentiate between covalent (shared-shell) and electrostatic (closed-shell) interactions and can be used to estimate the energy of hydrogen bonds and other weak non-covalent forces that stabilize the crystal lattice. researchgate.net

Ligand Field Theory and Crystal Field Theory Applications

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), are essential for understanding the electronic structure, color, and magnetic properties of nickel(II) thiocyanate complexes. dacollege.org

Crystal Field Theory (CFT) CFT models the interaction between the central metal ion and the surrounding ligands as purely electrostatic. dacollege.org Nickel(II) is a d⁸ metal ion. In an octahedral field, such as that in the hypothetical [Ni(NCS)₆]⁴⁻ ion, the five degenerate d-orbitals split into two sets: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). wikipedia.orgjove.com The thiocyanate ligand (NCS⁻) is generally considered a weak-field ligand. wikipedia.org Consequently, for an octahedral Ni(II) complex, the crystal field splitting energy (Δ_oct) is small, leading to a high-spin electronic configuration. The eight d-electrons populate the orbitals as (t₂g)⁶(e_g)², resulting in two unpaired electrons, which renders the complex paramagnetic. wikipedia.org

In a tetrahedral environment, such as in the [Ni(NCS)₄]²⁻ complex, the d-orbital splitting is inverted and smaller than in an octahedral field (Δ_tet ≈ 4/9 Δ_oct). jove.com The lower energy level is the e set, and the higher energy level is the t₂ set. The d⁸ configuration is (e)⁴(t₂)⁴, which also has two unpaired electrons. wikipedia.org

Many nickel(II) thiocyanate complexes adopt square planar or distorted octahedral geometries. In a square planar field, derived by removing the two axial ligands from an octahedron, the d-orbital splitting is more complex, leading to a diamagnetic (low-spin) configuration where all eight d-electrons are paired in the four lower-energy orbitals. dacollege.orgjove.com

Ligand Field Theory (LFT) LFT extends CFT by incorporating the effects of covalent bonding between the metal and ligands. This theory is used to interpret the UV-visible electronic absorption spectra of nickel(II) thiocyanate complexes. The positions and intensities of the absorption bands correspond to electronic transitions between the split d-orbitals. From these spectra, ligand field parameters such as the crystal field splitting energy (10Dq or Δ) and the Racah parameter (B), which measures inter-electronic repulsion, can be determined.

For example, octahedral Ni(II) complexes typically show three spin-allowed transitions. The energy of the lowest transition, from the ³A₂g ground state to the ³T₂g excited state, is equal to 10Dq. Analysis of these parameters provides quantitative information on the strength of the Ni-NCS bond and the degree of covalency. Studies on tetragonal-octahedral nickel(II) thiocyanates have applied LFT to model the effects of misdirected valency and ligand hybridization on the electronic structure. acs.org Furthermore, modern computational approaches use LFT principles to design complexes with specific magnetic properties, such as minimizing the zero-field splitting (D) to create molecular qubits. rsc.org

ParameterDescriptionTypical Value/Observation for Ni(II) Thiocyanate ComplexesReference
Coordination GeometryArrangement of ligands around the Ni(II) center.Commonly octahedral ([Ni(NCS)₆]⁴⁻) or tetrahedral ([Ni(NCS)₄]²⁻). Often distorted in mixed-ligand complexes. wikipedia.org
Electronic Configuration (Octahedral)Distribution of d-electrons in the t₂g and e_g orbitals.High-spin: (t₂g)⁶(e_g)² jove.com
Magnetic PropertiesBehavior in a magnetic field.Paramagnetic, with two unpaired electrons in octahedral and tetrahedral geometries. wikipedia.orgacs.org
Ligand Field StrengthAbility of the NCS⁻ ligand to split the d-orbitals.Weak-field ligand. wikipedia.org
10Dq (Δ_oct)Crystal Field Splitting Energy for an octahedral complex.Determined from the lowest energy band in the UV-Vis spectrum (³A₂g → ³T₂g transition). rsc.org

Reactivity, Reaction Mechanisms, and Solution Chemistry

Ligand Exchange and Substitution Reactions

Ligand exchange is a fundamental reaction pathway for nickel(II) complexes. For octahedral Ni(II), these reactions typically proceed via a dissociative interchange (Id) mechanism. cdnsciencepub.com This mechanism involves the formation of an outer-sphere complex between the solvated nickel ion and the incoming ligand, followed by the rate-determining dissociation of a solvent molecule from the inner coordination sphere, allowing the new ligand to enter. cdnsciencepub.com

The kinetics of ligand substitution for nickel(II) are generally slower than for many other first-row transition metals due to a higher ligand field activation energy. The rate of solvent exchange is a key benchmark for understanding ligand substitution rates. cdnsciencepub.com

Displacement of the thiocyanate (B1210189) ligand itself has been observed in various systems. In complexes such as [Pt₂(μ-S)₂(PPh₃)₄Ni(NCS)(PPh₃)]⁺, the thiocyanate ligand can be displaced by other anions. Reaction with sodium nitrite (B80452) (NaNO₂) leads to the displacement of the NCS⁻ ligand to form [Pt₂(μ-S)₂(PPh₃)₄Ni(NO₂)(PPh₃)]⁺. core.ac.uk A more rapid reaction occurs with sodium azide (B81097) (NaN₃), yielding [Pt₂(μ-S)₂(PPh₃)₄Ni(N₃)(PPh₃)]⁺. core.ac.uk These reactions highlight the lability of the Ni-NCS bond and its susceptibility to substitution by other nucleophilic anions.

The thermodynamics of ligand substitution are often dictated by the chelate effect. The substitution of monodentate ligands like water or ammonia (B1221849) by multidentate ligands such as 1,2-diaminoethane (en) is overwhelmingly favorable, as reflected by large stability constants (Kstab). For instance, the reaction [Ni(NH₃)₆]²⁺ + 3en ⇌ [Ni(en)₃]²⁺ + 6NH₃ proceeds almost to completion, indicating the greater thermodynamic stability of the chelate complex. docbrown.info While this example does not directly involve thiocyanate, it illustrates the principles governing Ni(II) substitution thermodynamics, which are also applicable to its thiocyanate complexes.

Ancillary ligands, which are ligands other than the thiocyanate group in a complex, profoundly influence the structure, stability, and reactivity of nickel thiocyanate compounds. The electronic and steric properties of these ligands can dictate the coordination geometry of the nickel center and modify its catalytic activity.

For example, the reaction of Ni(SCN)₂ with phosphine (B1218219) ligands is crucial in catalysis. While bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can enhance catalytic activity by stabilizing Ni(II) intermediates, the monodentate triphenylphosphine (B44618) (PPh₃) in [Ni(NCS)₂(PPh₃)₂] renders the complex inactive for certain polymerization reactions. The choice of phosphine ligand, such as (2S,3S)-2,3-bis(diphenylphosphino)butane (Chiraphos), can create highly active catalysts for cross-coupling polymerizations. thieme-connect.com

The introduction of N-donor ligands like pyridine (B92270) and its derivatives leads to the formation of a wide array of mixed-ligand complexes. Depending on the ligand, either cationic-anionic complexes of the type [NiLₓ]²⁺[Ag(SCN)₂]₂²⁻ or polymeric bridged structures can be formed. cdnsciencepub.comcdnsciencepub.com DFT calculations on complexes with isonicotinamide (B137802) (isn) and water have shown that the relative affinities of the ligands for the nickel center (isn > SCN⁻ > H₂O) dictate the final stoichiometry and structure of the resulting complex. researchgate.netresearchgate.net

Table 1: Influence of Selected Ancillary Ligands on Nickel Thiocyanate Complexes

Ancillary Ligand (L) Resulting Complex Type/Observation Impact on Reactivity/Properties Source(s)
Triphenylphosphine (PPh₃) [Ni(NCS)₂(PPh₃)₂] Inactive as a polymerization catalyst compared to bidentate phosphine analogues.
Bidentate Phosphines (dppe, dppp) Active polymerization catalysts Stabilize Ni(II) intermediates, enhancing catalytic activity. researchgate.net researchgate.net
Pyridine (py) Cationic-anionic complexes [Ni(py)ₓ]²⁺ Forms discrete ionic complexes rather than bridged polymers. cdnsciencepub.com cdnsciencepub.comcdnsciencepub.com
Isonicotinamide (isn) [Ni(NCS)₂(isn)ₓ(H₂O)y] Stoichiometry depends on isn concentration; ligand affinity is isn > SCN⁻ > H₂O. researchgate.net researchgate.netresearchgate.net
N-heterocyclic carbenes (NHC) Active polymerization catalysts Induce polymerization with controlled molecular weight. researchgate.net researchgate.net

Redox Chemistry and Electrochemical Behavior

The redox chemistry of nickel thiocyanate is primarily centered on the Ni(II)/Ni(I) and Ni(II)/Ni(III) couples. The accessibility of these different oxidation states is crucial for the catalytic activity of many nickel complexes.

Cyclic voltammetry studies have provided significant insights into the electrochemical behavior of nickel thiocyanate complexes. In some systems, the electroreduction of Ni(II) thiocyanate complexes at mercury electrodes is responsible for creating a region of negative differential resistance (NDR), which can lead to spontaneous current oscillations and bistability. physcon.ruacs.org This phenomenon arises from a complex process involving the electroreduction of the Ni(II) ion to Ni(0) amalgam, coupled with the surface accumulation of a NiS layer from the reduction of the SCN⁻ ligand. acs.org

The redox potentials are highly sensitive to the coordination environment. For example, the [Ni(NCS)₂(PPh₃)₂] complex exhibits a Ni(II)/Ni(I) couple at approximately +0.85 V (vs. Ag/AgCl). In other mixed-ligand systems, the potentials can vary significantly. A nickel(II) complex with nicotinanilide and thiocyanate undergoes both reduction and oxidation, while analogous copper(II) and zinc(II) complexes only show reduction. ijlpr.com The reduction of a Ni(II) complex with pyridoxal-semicarbazone showed two distinct waves at -1.28 V and 1.42 V (vs. Ag⁺/AgCl), corresponding to the Ni(II) to Ni(I) and Ni(I) to Ni(0) reductions, respectively. mdpi.com

Table 2: Selected Redox Potentials for Nickel(II) Complexes

Complex/System Redox Couple Potential (V) Reference Electrode Source(s)
[Ni(NCS)₂(PPh₃)₂] Ni(II)/Ni(I) ~+0.85 Ag/AgCl
Ni(II) complex with N₂O₂ donor ligand Ni(II)/Ni(III) +0.94, +0.76 Not specified researchgate.net
Ni(II) complex with pyridoxal-semicarbazone Ni(II)/Ni(I) -1.28 Ag⁺/AgCl mdpi.com
Ni(II) complex with pyridoxal-semicarbazone Ni(I)/Ni(0) -1.42 Ag⁺/AgCl mdpi.com
NiLen Schiff base complex Ni(II)/Ni(I) -2.071 Not specified rsc.org
NiLpn Schiff base complex Ni(II)/Ni(I) -1.883 Not specified rsc.org

Formation of Mixed-Ligand Complexes

Nickel thiocyanate is an excellent precursor for synthesizing a vast range of mixed-ligand complexes. smolecule.com These reactions typically involve the addition of a Lewis base to a solution of Ni(SCN)₂, leading to the coordination of the new ligand(s) to the nickel center. The resulting complexes can have varied stoichiometries and geometries.

For instance, reacting Ni(SCN)₂ with ligands like 1,2,3-triazole results in the formation of non-electrolyte mixed-ligand complexes where the IR spectra suggest coordination of both sulfur and nitrogen atoms to the metal center. rroij.com Similarly, complexes with nicotinanilide and thiocyanate have been synthesized, yielding a four-coordinated MN₂S₂ chromophore in a distorted tetrahedral geometry. ijlpr.com

A systematic study involving the reaction of Ni(SCN)₂ with varying concentrations of isonicotinamide in aqueous solution produced seven distinct crystalline complexes. researchgate.net These complexes featured different numbers of coordinated isonicotinamide and water molecules, such as [Ni(NCS)₂(isn)₂(H₂O)₂] and [Ni(NCS)₂(isn)₄], demonstrating how solution conditions directly influence the composition of the solid-state product. researchgate.net In these structures, the nickel atom is consistently in an octahedral coordination environment with two N-bonded thiocyanate ligands. researchgate.net

Polymerization and Oligomerization Mechanisms

Nickel thiocyanate serves as both a building block for coordination polymers and a catalyst for organic polymerization reactions.

In coordination polymers, the thiocyanate ion often acts as a bridging ligand (μ-NCS), linking nickel centers into one-, two-, or three-dimensional networks. wikipedia.org The solid-state structure of Ni(SCN)₂ itself is a 2D coordination polymer where each nickel atom is octahedrally coordinated by four sulfur atoms and two nitrogen atoms from bridging thiocyanate ligands. wikipedia.org The introduction of ancillary ligands can modify this structure. For example, a complex with the ligand MPT and water, [Ni(MPT)(H₂O)(SCN)₂]n, forms a 1D zigzag polymer where one thiocyanate bridges the Ni(II) centers and the other is a terminal ligand. mdpi.com

In organic synthesis, nickel thiocyanate complexes are effective catalysts. Complexes formed with bidentate phosphines or N-heterocyclic carbenes catalyze Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. researchgate.netthieme-connect.com They are also used for the polymerization of substituted thiophenes to produce polythiophenes. researchgate.net A proposed mechanism for this is "catalyst-transfer polycondensation," where the nickel catalyst moves intramolecularly along the growing polymer chain. researchgate.net Nickel(II) complexes are also known to catalyze the polymerization of isocyanides. A "circular insertion mechanism" has been proposed where the polymerization proceeds by successive insertion of isocyanide monomers at the nickel center, creating a helical polymer chain. ru.nl Furthermore, certain nickel complexes can catalyze the oligomerization of ethylene (B1197577) to produce linear alpha-olefins like 1-butene. mdpi.comnih.gov

Solution-Phase Equilibrium Studies

Understanding the species present in a solution of nickel thiocyanate is crucial for controlling its reactivity. Solution-phase equilibria involve the stepwise formation of various nickel-thiocyanate complexes, such as [Ni(SCN)(H₂O)₅]⁺, [Ni(SCN)₂(H₂O)₄], and so on, up to [Ni(SCN)₆]⁴⁻, depending on the thiocyanate concentration.

Computational studies, such as DFT calculations, have been employed to probe these equilibria by determining the relative stabilities of different species. For the mixed-ligand system involving isonicotinamide (isn), water, and thiocyanate, calculations revealed that the stoichiometry of the complexes formed is a result of a compromise between reactant ratios, ligand affinities for nickel (isn > SCN⁻ > H₂O), and intermolecular interactions in the crystal packing. researchgate.net

Advanced Functional Applications in Materials Science and Catalysis

Catalytic Applications in Organic Transformations

Nickel thiocyanate (B1210189) complexes have proven to be effective catalysts in several pivotal organic reactions, offering efficient and often more sustainable alternatives to precious metal catalysts. sigmaaldrich.cn

Complexes of nickel thiocyanate are active catalysts for cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. smolecule.com Research has shown that Ni(NCS)₂ complexes, particularly when coordinated with ligands like bidentate phosphines (e.g., dppp (B1165662) - 1,3-bis(diphenylphosphino)propane), can successfully catalyze Suzuki-Miyaura couplings. thieme-connect.comkobe-u.ac.jp For instance, the coupling of 2-bromonaphthalene (B93597) with 4-methylphenylboronic acid proceeds in high yield using a Ni(NCS)₂-dppp catalyst. kobe-u.ac.jp

Similarly, these nickel complexes are effective in Buchwald-Hartwig amination reactions. thieme-connect.comresearchgate.net The use of N-heterocyclic carbene (NHC) ligands in conjunction with Ni(NCS)₂ has been shown to facilitate the formation of arylamines from aryl halides. kobe-u.ac.jp The versatility of these nickel thiocyanate-based catalytic systems highlights their potential as cost-effective and efficient tools in synthetic organic chemistry. smolecule.comresearchgate.net

Table 1: Nickel Thiocyanate Catalyzed Cross-Coupling Reactions

Reaction Type Reactants Catalyst/Ligand Product Yield (%) Reference
Suzuki-Miyaura 2-bromonaphthalene, 4-methylphenylboronic acid Ni(NCS)₂/dppp 2-(p-tolyl)naphthalene 88 kobe-u.ac.jp
Buchwald-Hartwig Aryl halide, Amine Ni(NCS)₂/IPr Arylamine - kobe-u.ac.jp

Nickel thiocyanate complexes have demonstrated significant catalytic activity in polymerization reactions, enabling the synthesis of important conjugated polymers. smolecule.comresearchgate.net Specifically, Ni(NCS)₂ complexes with bidentate phosphine (B1218219) ligands, such as (2S,3S)-2,3-bis(diphenylphosphino)butane (Chiraphos), are effective in the polymerization of 1,4-dihalobenzenes to produce poly(1,4-phenylene). thieme-connect.comkobe-u.ac.jpresearchgate.net For example, the polymerization of 2,5-di(hexyloxy)-1-bromo-4-chlorobenzene using a Ni(NCS)₂–Chiraphos complex yielded poly(1,4-phenylene) with a number-average molecular weight (Mn) of 16,000 and a molecular weight distribution (Mw/Mn) of 1.71. kobe-u.ac.jp

These catalysts are also proficient in the synthesis of poly(3-hexylthiophene-2,5-diyl) from 2-halo-3-hexylthiophene monomers. thieme-connect.comkobe-u.ac.jpresearchgate.net The polymerization of 2-chloro-3-hexylthiophene (B1425218) with a Ni(NCS)₂–Chiraphos catalyst resulted in poly(3-hexylthiophene) in good yield, with an Mn of 15,800 and an Mw/Mn of 1.66. kobe-u.ac.jp The effectiveness of these nickel thiocyanate-based catalysts is comparable to their nickel chloride counterparts. kobe-u.ac.jp

Table 2: Polymerization Reactions Catalyzed by Nickel Thiocyanate Complexes

Polymer Monomer Catalyst/Ligand Mn (g/mol) Mw/Mn Yield (%) Reference
Poly(1,4-phenylene) 2,5-di(hexyloxy)-1-bromo-4-chlorobenzene Ni(NCS)₂/Chiraphos 16,000 1.71 57 kobe-u.ac.jp
Poly(3-hexylthiophene) 2-chloro-3-hexylthiophene Ni(NCS)₂/Chiraphos 15,800 1.66 67 kobe-u.ac.jp
Poly(3-hexylthiophene) 2-bromo-3-hexylthiophene Ni(NCS)₂/DPPE 15,800 1.7 78-92 kobe-u.ac.jp
Poly(3-hexylthiophene) 2-bromo-3-hexylthiophene Ni(NCS)₂/DPPP 13,200 1.9 78-92 kobe-u.ac.jp

Nickel thiocyanate is utilized in research concerning electrochemistry due to its distinct properties. smolecule.com Solutions containing nickel thiocyanate can be used for the electrodeposition of nickel films, a process valuable in the development of batteries, fuel cells, and microelectronics. smolecule.com Furthermore, its capacity to conduct electricity makes it a suitable electrolyte in certain electrochemical studies, allowing for the investigation of various electrochemical phenomena. smolecule.com In the realm of photocatalysis, while direct applications of simple nickel thiocyanate are less common, the broader field of thiocyanation reactions often employs photocatalytic methods. rsc.org These methods utilize visible light and a photocatalyst to generate thiocyanate radicals (•SCN) from sources like ammonium (B1175870) thiocyanate, which can then react with various organic substrates. rsc.org For instance, photocatalytic systems have been developed for the thiocyanation of indoles and the synthesis of α-thiocyanato ketones. rsc.org Although not directly involving nickel thiocyanate as the catalyst, this research highlights the importance of the thiocyanate group in photocatalytic transformations.

The catalytic activity of nickel thiocyanate complexes in reactions like cross-coupling and polymerization is rooted in the ability of the nickel center to cycle through different oxidation states (e.g., Ni(0), Ni(II), Ni(III)). acs.org The catalytic cycle for cross-coupling reactions generally involves the oxidative addition of an aryl halide to a Ni(0) species, followed by transmetalation with an organometallic reagent (in Suzuki-Miyaura coupling) or coordination of an amine (in Buchwald-Hartwig amination), and finally, reductive elimination to form the product and regenerate the Ni(0) catalyst. acs.orgnih.gov The thiocyanate ligands play a crucial role in stabilizing the nickel center throughout this cycle. In polymerization reactions, such as the Kumada catalyst transfer polycondensation for polythiophenes, the nickel catalyst is believed to transfer intramolecularly along the growing polymer chain. researchgate.netbeilstein-journals.org The specific ligands coordinated to the nickel thiocyanate, such as phosphines or N-heterocyclic carbenes, significantly influence the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the nickel center. researchgate.netmdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Nickel thiocyanate serves as a valuable precursor and building block in the construction of coordination polymers and metal-organic frameworks (MOFs). smolecule.comdntb.gov.ua These materials are of great interest due to their tunable structures, porosities, and potential applications in areas such as catalysis, gas separation, and sensing. smolecule.comresearchgate.net

The thiocyanate ligand's ability to act as a bridging ligand is fundamental to the formation of extended network structures. Nickel thiocyanate can react with various organic ligands to create coordination polymers with diverse dimensionalities and topologies. smolecule.com For instance, the reaction of nickel(II) thiocyanate with other metal salts and organic linkers can lead to the formation of heterometallic coordination polymers with interesting magnetic and structural properties. dntb.gov.uanih.gov

A notable strategy for creating porous frameworks involves the post-synthetic modification of existing MOFs. For example, the CPO-27/MOF-74 series of materials, which feature open metal sites, can be loaded with ammonium thiocyanate via solvent-free mechanochemistry. acs.org In CPO-27(Ni), the thiocyanate coordinates to the nickel centers, and the ammonium ions are positioned within the channels, leading to materials with potential applications in proton conduction. acs.org The design of such porous frameworks can be precisely tuned by selecting appropriate ligands and synthesis conditions, allowing for the creation of materials with tailored properties like high surface area and specific gas adsorption capabilities. nih.govosti.gov

Gas Adsorption and Separation Properties (from a chemical engineering perspective)

Coordination polymers derived from nickel thiocyanate have demonstrated significant potential for gas adsorption and separation, a critical area in chemical engineering. These materials can exhibit structural flexibility, switching between different phases in response to guest molecules.

A notable example is the two-dimensional switching coordination network, [Ni(bpy)₂(NCS)₂]n (where bpy = 4,4'-bipyridine). ul.ie This material displays reversible transformations between a narrow or closed-pore (cp) phase and a large-pore (lp) phase upon interaction with certain gases. ul.ie Gas adsorption studies have shown that it exhibits single-step type F-IVs sorption isotherms for ethylene (B1197577) (C₂H₄) and ethane (B1197151) (C₂H₆) at 169 K and 185 K, respectively, with uptake capacities around 180-185 cm³ g⁻¹. ul.ie This corresponds to approximately four sorbate (B1223678) molecules per formula unit of the coordination network. ul.ie In-situ powder X-ray diffraction (PXRD) experiments revealed that while carbon dioxide (CO₂) induces a simple single-step switch from the closed-pore to the large-pore phase, other gases like ethylene and ethane can induce more complex transformations involving an intermediate-pore (ip) phase during desorption. ul.ie This sorbate-dependent phase switching is governed by the reorientation of the thiocyanate ligands and rotation of the bipyridine linkers, which collectively alter the pore architecture for selective gas uptake. ul.ie

Another strategy involves anchoring highly unsaturated nickel(II) sites into metal-organic frameworks (MOFs) to enhance both gas uptake and selectivity. nih.gov In one study, a large-pore MOF was metalated with Ni²⁺, creating highly unsaturated, two-coordinate nickel sites after activation. nih.gov These sites provide strong, specific π-complexation with acetylene (B1199291) (C₂H₂), enabling its efficient separation from carbon dioxide (CO₂). nih.gov The resulting material exhibited a significantly enhanced C₂H₂ uptake of 201.4 cm³ g⁻¹ and a C₂H₂/CO₂ selectivity of 25.7 at ambient conditions. nih.gov Breakthrough experiments confirmed its practical utility, yielding high-purity acetylene (>99.5%) with a productivity of 114.5 L kg⁻¹. nih.gov

Table 1: Gas Adsorption Properties of Nickel-Based Coordination Materials
MaterialTarget GasUptake CapacitySelectivityKey FindingReference
[Ni(bpy)₂(NCS)₂]nC₂H₄ / C₂H₆~180-185 cm³ g⁻¹N/ADemonstrates flexible, sorbate-dependent phase switching (cp-lp-ip transitions). ul.ie
Ni²⁺@NOTT-101-(COOH)₂C₂H₂201.4 cm³ g⁻¹25.7 (vs. CO₂)Anchored unsaturated Ni(II) sites provide strong, selective binding for C₂H₂/CO₂ separation. nih.gov

Magnetic Properties of Coordination Polymers

Nickel(II) thiocyanate is a fundamental building block for constructing coordination polymers with diverse magnetic properties. The thiocyanate ligand's ability to bridge metal centers in various modes—such as end-to-end (μ-1,3) or end-on (μ-1,1)—allows for the creation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks where the magnetic interactions between Ni(II) ions can be finely tuned.

The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) is highly dependent on the specific geometry of the bridging thiocyanate ligands and the co-ligands attached to the nickel centers. For instance, one-dimensional polymeric complexes where two thiocyanate groups bridge Ni(II) ions in an end-to-end fashion have been shown to exhibit ferromagnetic coupling. acs.org A specific example, di-μ-thiocyanatobis(imidazole)nickel(II), consists of polymeric chains with double end-to-end thiocyanate bridges, resulting in long-range magnetic ordering at a critical temperature (Tc) of 5.0 K. acs.org Similarly, layered coordination polymers of [Ni(NCS)₂(ethylisonicotinate)₂]n, where Ni(II) cations are linked by pairs of anionic ligands into dimers which are then connected by single thiocyanate bridges, also show ferromagnetic ordering at 8.7 K. rsc.org

In contrast, other structural arrangements can lead to different magnetic behaviors. Some nickel(II) coordination polymers based on pyrazine (B50134) carboxylic acid have been found to exhibit weak antiferromagnetic interactions between the Ni(II) centers. researchgate.net In other cases, particularly in ligand-rich precursor compounds that can be thermally decomposed into ligand-deficient phases, the material may simply exhibit Curie-Weiss paramagnetism. rsc.orgznaturforsch.com Bimetallic complexes containing [Ni₂(NCS)₈]⁴⁻ units can also display ferromagnetic interactions, with the added complexity of zero-field splitting effects arising from the specific coordination geometry of the nickel(II) ions. cdnsciencepub.com This tunability makes nickel thiocyanate-based coordination polymers a rich area for the design of molecular magnetic materials. mdpi.comrsc.org

Table 2: Magnetic Properties of Selected Nickel Thiocyanate Coordination Polymers
CompoundDimensionality/StructureMagnetic BehaviorOrdering Temp. (Tc)Reference
Ni(NCS)₂(imidazole)₂1D Chain (double end-to-end bridge)Ferromagnetic5.0 K acs.org
[Ni(NCS)₂(ethylisonicotinate)₂]n2D LayeredFerromagnetic8.7 K rsc.org
[Ni(NCS)₂(bpe)]nLigand-deficient polymerCurie-Weiss ParamagnetismN/A znaturforsch.com
Ni(II) polymer with pyrazine carboxylic acid2D FrameworkWeak AntiferromagneticN/A researchgate.net
{(AsPh₄)₄[Ni₂(NCS)₈]}Bimetallic AnionFerromagnetic with Zero-Field SplittingN/A cdnsciencepub.com

Precursors for Advanced Nickel-Based Materials

Nickel thiocyanate and its derivatives serve as effective single-source precursors (SSPs) for the synthesis of valuable nickel-based materials, such as nickel sulfide (B99878) (NiS) and nickel oxide (NiO). The use of an SSP, which contains both the metal and the chalcogen (sulfur or oxygen via decomposition in air) within a single compound, allows for greater control over the stoichiometry and morphology of the final nanostructured product.

Synthesis of Nickel Sulfide and Oxide Nanostructures

The thermal decomposition of nickel thiocyanate complexes is a straightforward method for producing nickel sulfide and nickel oxide nanostructures. A prime example is the use of cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate, (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O, as an SSP. mdpi.comresearchgate.net By pyrolyzing this compound under different atmospheres, either NiS or NiO can be selectively synthesized.

Nickel Sulfide (NiS): Pyrolysis of the precursor under a helium atmosphere at 500 °C yields nanocrystalline nickel sulfide. mdpi.comresearchgate.net The resulting material is characterized by agglomerated, flake-like structures with an average crystallite size of 54 nm and a high surface area of 220 m²/g. mdpi.comresearchgate.net

Nickel Oxide (NiO): When the same precursor is pyrolyzed under air at 550 °C, mesoporous, high-surface-area nickel oxide is formed. mdpi.comresearchgate.net This process produces agglomerated, quasi-spherical particles of cubic NiO with an average crystallite size of 16 nm and a very high surface area of 452 m²/g. mdpi.comresearchgate.net

The underlying chemistry for the formation of nickel sulfide from related precursors involves the in-situ generation of a reactive sulfur source. For instance, studies have shown that thiourea (B124793), a common sulfur source in nanoparticle synthesis, can isomerize into ammonium thiocyanate under certain conditions, which then acts as the sulfur reagent. nih.gov This highlights the fundamental role of the thiocyanate moiety in the formation of metal sulfides.

Table 3: Synthesis of NiO and NiS from a Nickel Thiocyanate Precursor
ProductPrecursorSynthesis ConditionsCrystallite SizeMorphologySurface AreaReference
Nickel Oxide (NiO)(C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂OPyrolysis at 550 °C in air16 nmQuasi-spherical452 m²/g mdpi.comresearchgate.net
Nickel Sulfide (NiS)(C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂OPyrolysis at 500 °C in helium54 nmFlake-like220 m²/g mdpi.comresearchgate.net

Controlled Growth of Thin Films and Nanocrystals

Beyond nanoparticles, nickel thiocyanate-based precursors are utilized for the controlled growth of more complex architectures like thin films and nanocrystals. smolecule.com These methods are essential for applications in electronics and coatings.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is one technique that employs single-source precursors for this purpose. In one study, a nickel complex synthesized using potassium thiocyanate was used to deposit thin films of nickel sulfide. scirj.org The deposition was carried out at temperatures ranging from 320 to 480 °C, with higher temperatures improving the crystallinity of the films. The resulting crystalline films were identified as hexagonal NiS. scirj.org Another approach used a (Z)-2-(pyrrolidin-2-ylidene) thiourea based nickel (II) complex as a precursor to deposit thin films of hexagonal α-NiS, demonstrating that modifying the organic part of the precursor allows for tuning of the material's properties. chalcogen.ro

The synthesis of nanocrystals with controlled properties is also achievable. As detailed in the previous section, the pyrolysis of cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate leads to nanocrystalline NiO and NiS. mdpi.comresearchgate.net The ability to control the reaction atmosphere (air vs. inert) and temperature provides a direct route to selectively produce either oxide or sulfide nanocrystals with distinct morphologies and high surface areas. mdpi.comresearchgate.net

Sensing Applications (Chemical, not biological/medical)

Nickel thiocyanate and its complexes can be incorporated into chemoresponsive materials for the detection of specific chemical analytes. These sensors operate by transducing a chemical interaction with the analyte into a measurable signal, such as a color change or an electrical response.

Chemoresponsive Materials for Analyte Detection

The development of sensors for environmental and industrial monitoring requires materials that are selective and sensitive to target analytes. Nickel complexes, including those involving thiocyanate, have been engineered for such purposes.

One application is in the fabrication of ion-selective electrodes. A nickel(II) complex has been successfully used as an ionophore in an electrode designed for the selective detection of thiocyanate ions in aqueous solutions. acs.org In this system, the nickel complex selectively binds SCN⁻ ions at the electrode surface, generating a potentiometric response that correlates with the analyte concentration.

Furthermore, nickel-containing materials can be used to detect gaseous analytes. For example, a nickel-based porphyrin material demonstrated excellent electrocatalytic properties for detecting sulfur dioxide (SO₂) and bisulfite (HSO₃⁻). acs.org The Ni(II) ions in the porphyrin framework act as active sites that readily coordinate with these sulfur-containing species, enabling their detection via an amperometric method. acs.org This showcases the ability of nickel centers to interact selectively with specific non-biological chemical compounds, forming the basis for a chemoresponsive sensor. researchgate.net

Optical and Electrochemical Sensing Mechanisms

The ability of nickel thiocyanate-based materials to act as sensors stems from their interaction with specific analytes, which in turn leads to a measurable change in their optical or electrical properties. These sensors can be designed to be highly selective and sensitive, offering potential for applications in environmental monitoring and clinical diagnostics. mdpi.comepa.gov

Optical Sensing: Colorimetric sensors represent a straightforward approach to analyte detection, where the presence of a target molecule induces a visible color change. rsc.org For instance, nickel complexes can be developed into colorimetric sensors for specific ions. While detailed mechanisms for nickel thiocyanate are a subject of ongoing research, the principle often involves the displacement of the thiocyanate ligand or a change in the coordination environment of the nickel(II) ion upon interaction with the analyte. This alteration in the complex's geometry affects its d-d electronic transitions, leading to a change in the absorbed and reflected light, and thus a different color. Nanoparticle-based systems, which can include nickel thiocyanate, are also being explored for colorimetric sensing due to their unique surface plasmon resonance properties that are sensitive to the surrounding chemical environment. cihanuniversity.edu.iq

Electrochemical Sensing: Electrochemical sensors utilize the change in electrical properties of a material upon exposure to an analyte. acs.org These sensors typically consist of a working electrode, a reference electrode, and sometimes a counter electrode. oaepublish.com Nickel thiocyanate can be incorporated into the working electrode, often as part of a composite material or a coordination polymer. researchgate.net The sensing mechanism can be based on several principles:

Amperometry: This technique measures the change in current resulting from the oxidation or reduction of an analyte at the electrode surface. The catalytic properties of the nickel center can be harnessed to facilitate these reactions for specific analytes.

Potentiometry: This method measures the potential difference between the working and reference electrodes, which can be influenced by the selective binding of ions to the electrode surface. Ion-selective electrodes (ISEs) based on nickel complexes have been developed for the detection of anions like thiocyanate itself. dntb.gov.ua

Voltammetry: Techniques like cyclic voltammetry can be used to study the redox behavior of the nickel thiocyanate complex and how it is perturbed by the presence of a target analyte.

The development of paper-based analytical devices (PADs) offers a low-cost and portable platform for both optical and electrochemical sensing, making them suitable for on-site analysis. mdpi.comrsc.org

Optoelectronic Materials (e.g., Perovskite Nanocrystals)google.com

Nickel thiocyanate is emerging as a significant component in the development of advanced optoelectronic materials, particularly in the realm of perovskite nanocrystals and coordination polymers. acs.org These materials have applications in devices like light-emitting diodes (LEDs) and solar cells. umsystem.eduresearchgate.net

The incorporation of nickel thiocyanate into perovskite nanocrystals, specifically all-inorganic lead bromide perovskites (CsPbBr₃), has been shown to enhance their luminescent properties and stability. mpg.de The addition of nickel thiocyanate can passivate surface defects on the nanocrystals, which are often responsible for non-radiative recombination and degradation. acs.orgreading.ac.uk This passivation leads to a significant improvement in the photoluminescence quantum yield (PLQY) and protects the perovskites from the detrimental effects of moisture and air. mpg.de The thiocyanate ion (SCN⁻) can act as a pseudohalide, binding to the lead cations on the nanocrystal surface and filling bromide vacancies, which are common trap states. reading.ac.uk This surface treatment slows down ion migration, a major challenge in perovskite-based devices. reading.ac.uk The enhanced stability and tunable emission of these nickel thiocyanate-treated perovskite nanocrystals make them promising materials for the fabrication of white light-emitting diodes (WLEDs). researchgate.netmpg.de

Furthermore, nickel thiocyanate is utilized in the synthesis of heterobimetallic coordination polymers with semiconducting properties. umsystem.edumdpi.com For example, a nickel(II)/lead(II) coordination polymer linked by thiocyanate has been synthesized and shown to possess a band gap of 3.18 eV, indicating its semiconducting nature. umsystem.edumdpi.com Such materials exhibit photosensitivity, making them suitable for use in photosensitive devices. umsystem.edu The thiocyanate ligand's ability to bridge different metal centers is crucial in constructing these extended networks with tailored electronic properties. chemrxiv.org The development of coordination polymers based on mixed metals, such as copper and zinc thiocyanates, also highlights the potential for tuning optical band gaps and electronic structures for various electronic and optoelectronic applications. researchgate.net

The versatility of the thiocyanate ligand is further demonstrated in its use as an additive in perovskite solar cells to improve stability and performance. dyenamo.sersc.org While not always involving nickel directly, the principles of using thiocyanate to passivate defects and improve crystallinity are broadly applicable. dyenamo.se For instance, the introduction of lead thiocyanate into tin-based perovskites has been shown to improve film uniformity and device efficiency. rsc.org Similarly, copper(I) thiocyanate is a well-established inorganic hole-transport material in perovskite solar cells. These examples underscore the broader importance of the thiocyanate moiety in advancing optoelectronic technologies, a field where nickel thiocyanate is proving to be a valuable and versatile compound.

Environmental Chemistry and Chemical Fate Academic Focus

Chemical Speciation and Transformation in Complex Matrices

Once introduced into an environmental matrix such as soil or water, nickel thiocyanate (B1210189) dissociates into its constituent ions. The subsequent transformations and speciation of these ions are influenced by a multitude of factors including pH, redox potential (Eh), and the presence of other chemical species and organic matter. smolecule.combibliotekanauki.pl

In aqueous solutions, the nickel(II) ion does not persist as a simple hydrated ion. Its speciation is heavily dependent on the pH and the availability of various ligands. Studies on nickel in soil pore waters have shown that the percentage of free Ni²⁺ can range from 21% to 80% of the total dissolved nickel, with complexation to dissolved organic matter accounting for a significant fraction of the remainder. nih.gov The binding of nickel to dissolved organic matter generally increases with rising pH. doi.org In environments contaminated by mining activities, nickel can form various metal-cyanide complexes, the stability of which is also pH-dependent. scielo.org.za

The thiocyanate anion (SCN⁻) also undergoes significant transformations. It can be oxidized to the less toxic cyanate (B1221674) (CNO⁻), which can then hydrolyze further. mbsenvironmental.com.au A critical pathway for thiocyanate attenuation in the environment is biodegradation by microbial consortia. nih.gov However, this process can be significantly inhibited by the very metal it is associated with. Research has demonstrated that nickel concentrations of 10–15 mg/L can completely halt the microbial biodegradation of thiocyanate. nih.gov In some organisms, cyanide can be detoxified through a process that forms thiocyanate. mbsenvironmental.com.au

Table 1: Factors Influencing the Speciation and Transformation of Nickel Thiocyanate Components in Environmental Matrices

ComponentInfluencing FactorEffectSource
Nickel (Ni²⁺)pHAffects solubility and binding to organic matter and soil particles. Binding typically increases with higher pH. bibliotekanauki.pldoi.org
Nickel (Ni²⁺)Dissolved Organic Matter (DOM)Forms soluble complexes, influencing mobility and bioavailability. Can account for up to 17% of nickel binding in pore water. nih.gov
Thiocyanate (SCN⁻)Redox Potential (Eh)High Eh can lead to the oxidation of thiocyanate to cyanate (CNO⁻). scielo.org.za
Thiocyanate (SCN⁻)Microbial ActivityCan be biodegraded, serving as a natural attenuation mechanism. nih.gov
Thiocyanate (SCN⁻)Heavy Metal Concentration (e.g., Ni²⁺)High concentrations of nickel (≥10 mg/L) can inhibit microbial biodegradation of thiocyanate. nih.gov
Nickel Thiocyanate (Ni(SCN)₂)Acidity (Low pH)Contact with acids leads to the liberation of very toxic gas (hydrogen cyanide). scbt.com

Adsorption and Desorption Mechanisms on Environmental Interfaces

The transport and bioavailability of nickel thiocyanate's components are largely controlled by their interaction with solid phases in the environment, such as clays, metal oxides, and organic matter. mbsenvironmental.com.au These interactions involve adsorption, the binding of ions to a surface, and desorption, their release back into the solution phase.

The adsorption of nickel(II) ions from aqueous solutions has been extensively studied using various natural and modified materials. The primary mechanisms include ion exchange and the formation of surface complexes with functional groups (e.g., carboxyl, hydroxyl) on the adsorbent surface. plos.org The pH of the solution is a critical parameter, with nickel adsorption generally increasing as pH rises, due to both the deprotonation of surface functional groups and the changing speciation of nickel itself. doi.orgplos.org

The equilibrium of this adsorption process is often described by isotherm models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. Studies on materials like activated carbon and lignocellulose/montmorillonite nanocomposites have shown that these models can effectively represent the equilibrium data for nickel adsorption. plos.orgresearchgate.netijcce.ac.ir

Table 2: Example Isotherm Parameters for Nickel(II) Adsorption

AdsorbentIsotherm ModelParametersSource
Activated Carbon (from sewage sludge)Langmuirqₘ (mg/g): 11.52 ijcce.ac.ir
FreundlichR² > 0.99 (indicating good fit)
Lignocellulose/Montmorillonite NanocompositeLangmuirqₘ (mg/g): 94.86 plos.org
Freundlich(Data fit the Langmuir model better)

Note: qₘ represents the maximum monolayer adsorption capacity.

The kinetics of adsorption, or the rate at which it occurs, are often well-described by the pseudo-second-order model, which suggests that the rate-limiting step may be chemical sorption involving valence forces through the sharing or exchange of electrons. plos.orgresearchgate.netijcce.ac.ir

Desorption processes are equally important for the ultimate fate of nickel in the environment. Changes in environmental conditions, such as a decrease in pH, can lead to the release of adsorbed nickel back into the soil solution or water column. This process is also key to the regeneration of adsorbent materials used in water treatment. Studies have shown that acids, such as hydrochloric acid and nitric acid, are effective eluents for recovering adsorbed nickel, with recovery rates reaching up to 100% in some cases. plos.orgresearchgate.net The thiocyanate anion can also be desorbed from loaded materials using solutions like sodium hydroxide. siberindia.edu.in The reusability of adsorbents for multiple adsorption-desorption cycles has been demonstrated, highlighting the potential for sustainable remediation technologies. plos.org

Emerging Research Directions and Future Perspectives for Nickel Thiocyanate

The field of nickel thiocyanate (B1210189) chemistry is experiencing a renaissance, driven by the pursuit of novel functional materials and advanced manufacturing paradigms. Researchers are exploring innovative strategies to synthesize, model, and integrate nickel thiocyanate-based compounds into next-generation devices, marking a shift from fundamental structural studies to targeted application-oriented research.

Q & A

Q. How is nickel thiocyanate synthesized and characterized in laboratory settings?

Nickel thiocyanate is typically synthesized by reacting nickel salts (e.g., NiCl₂) with potassium thiocyanate (KSCN) in aqueous solutions. Characterization involves:

  • Infrared (IR) spectroscopy : Peaks at 2135 cm⁻¹ and 2105 cm⁻¹ confirm the presence of two non-equivalent thiocyanate ligands, indicating S- or N-bonding modes .
  • Electronic spectroscopy : Bands at 578 nm and 435 nm suggest octahedral coordination around Ni²⁺, consistent with its role in forming stable complexes .
  • Polarographic analysis : Irreversible reduction waves in KCl/KSCN media reveal kinetic and diffusion-controlled processes, critical for understanding redox behavior .

Q. What are the standard methods for quantifying nickel thiocyanate in complex matrices?

Analytical protocols include:

  • Spectrophotometry : GB/T 223.26 uses thiocyanate ions to form colored complexes with molybdenum, adaptable for nickel quantification via ligand substitution .
  • Gravimetric methods : Dimethylglyoxime precipitates nickel for precise gravimetric analysis (GB/T 223.25) .
  • Atomic absorption spectroscopy (AAS) : Flame-AAS (GB/T 223.54) quantifies trace nickel in alloys and biological samples .

Q. What is the role of nickel thiocyanate in biochemical systems, particularly enzyme activity?

Nickel thiocyanate acts as a cofactor for metalloenzymes like urease and [NiFe]-hydrogenase:

  • Urease activation : Ni²⁺ ions bind to the enzyme’s active site, facilitating urea hydrolysis .
  • Redox modulation : It influences cellular redox balance, inducing oxidative stress at elevated doses, which can disrupt mitochondrial function .

Q. How do environmental factors like pH affect the stability and reactivity of nickel thiocyanate?

  • pH-dependent stability : At pH 4.75, thiocyanate masks metals (e.g., Fe, Ni) via stable complexation, reducing extraction efficiency. At pH 7.5, partial masking occurs, with nickel extraction improving due to hydrophobic adduct formation .
  • Degradation : Under acidic/oxidative conditions, nickel thiocyanate degrades, altering its coordination chemistry and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding nickel thiocyanate’s role as a ligand in multi-metal extraction systems?

Contradictions arise from competing ligand interactions (e.g., tartrate vs. thiocyanate):

  • Buffer comparison : At pH 4.75, H₂BuEtP ligand fully masks Fe and Ni, but pH 7.5 allows selective Ni extraction (75–81% efficiency) due to thiocyanate’s salting-out effect .
  • Statistical validation : Use ANOVA to differentiate significant extraction variations (e.g., Ni: p = 0.03534; Pb: p = 0.0026) across pH conditions .

Q. What advanced spectroscopic techniques are used to determine the coordination geometry of nickel thiocyanate complexes?

  • IR spectroscopy : S-N bonding modes (2100–2135 cm⁻¹) distinguish terminal vs. bridging thiocyanate ligands .
  • Electronic spectroscopy : Octahedral geometry is confirmed by d-d transition bands (e.g., ³A₂g → ³T₁g at 578 nm) .
  • X-ray crystallography : Resolves polymorphic variations in coordination polymers, though not explicitly covered in evidence.

Q. What methodologies address the oxidative stress and cellular toxicity induced by nickel thiocyanate in in vitro studies?

  • Gene expression profiling : Track metal-responsive genes (e.g., metallothioneins) via qPCR to assess detoxification pathways .
  • Redox assays : Measure glutathione depletion and lipid peroxidation to quantify oxidative damage .
  • Dosage optimization : Use animal models to establish thresholds (e.g., low doses support enzyme activity; high doses trigger toxicity) .

Q. How does the coordination mode (S vs. N bonding) of thiocyanate affect the electronic properties of nickel complexes?

  • S-bonding : Lowers ligand field strength, shifting UV-Vis absorption to longer wavelengths. Observed in IR spectra as distinct ν(SCN) peaks .
  • N-bonding : Enhances π-backbonding, stabilizing Ni²⁺ in octahedral geometries and influencing catalytic activity in asymmetric synthesis .

Q. What strategies optimize nickel thiocyanate’s catalytic activity in asymmetric synthesis?

  • Ligand design : Chiral phosphine ligands (e.g., et,Ph-P4) tune stereoselectivity in hydroformylation reactions .
  • Bimetallic systems : Meso/racemic Ni-SCN complexes improve catalytic turnover by facilitating cooperative metal interactions .

Q. How do thermodynamic and kinetic studies inform the design of nickel thiocyanate-based coordination polymers?

  • Polarography : Irreversible reduction waves indicate kinetic barriers in electron transfer, guiding solvent/electrolyte selection .
  • Thermodynamic stability constants : Measure logK values for Ni-SCN complexes to predict ligand competition in multi-metal systems .

Methodological Tables

Table 1. Key IR Spectral Signatures of Nickel Thiocyanate Complexes

Bonding ModeIR Peaks (cm⁻¹)Coordination GeometryReference
S-bonded2105Octahedral
N-bonded2135Octahedral

Table 2. Nickel Extraction Efficiency in Multi-Metal Systems (pH 7.5)

Thiocyanate Concentration (M)Ni Extraction (%)Fe Extraction (%)Reference
0.00181.132.37
0.0575.14<1.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.